MGH-CP1
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKXOVBCMOZQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896657-58-2 | |
| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MGH-CP1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MGH-CP1 is a potent, selective, and cell-permeable small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the stability and transcriptional activity of TEAD proteins.[2][3] By binding to the central lipid-binding pocket of TEADs, this compound allosterically disrupts the interaction between TEADs and their oncogenic co-activators YAP (Yes-associated protein) and TAZ, the terminal effectors of the Hippo signaling pathway.[4] This leads to the suppression of TEAD-dependent gene transcription, resulting in the inhibition of cancer cell proliferation, "stemness," and tumor initiation. However, the therapeutic efficacy of this compound as a monotherapy is limited by an intrinsic resistance mechanism involving the activation of the PI3K/AKT survival pathway.
Core Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation
The transcriptional activity of TEAD proteins (TEAD1-4) is critically dependent on S-palmitoylation at a highly conserved cysteine residue within a central lipid-binding pocket. This modification, which TEADs can catalyze themselves (auto-palmitoylation), is essential for stabilizing the protein and enabling its interaction with the transcriptional co-activator YAP and its paralog TAZ.
This compound functions by directly targeting this auto-palmitoylation process. It occupies the hydrophobic lipid-binding pocket where palmitoyl-CoA would normally bind. This competitive inhibition prevents the covalent attachment of palmitate to the key cysteine residue, leading to several downstream consequences:
-
Inhibition of TEAD-YAP/TAZ Interaction: Palmitoylation is crucial for the proper conformation of the YAP/TAZ-binding domain on TEAD. By preventing this modification, this compound effectively blocks the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex.
-
Suppression of Transcriptional Activity: Without YAP/TAZ, the TEAD-led transcriptional machinery cannot be activated, leading to the downregulation of target genes essential for cell proliferation and survival, such as CTGF, CYR61, and ANKRD1.
-
Selectivity: The inhibitory action of this compound is highly selective for TEAD proteins. It does not significantly affect the auto-palmitoylation activity of other enzyme families, such as the ZDHHC-family of palmitoyl acyltransferases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017053706A1 - Tead transcription factor autopalmitoylation inhibitors - Google Patents [patents.google.com]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
MGH-CP1: A Technical Guide to a Novel Inhibitor of Hippo-YAP/TAZ Signaling via TEAD Auto-Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in a variety of cancers.[1] The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[2][3][4][5] MGH-CP1 has been identified as a potent and selective small-molecule inhibitor that targets the auto-palmitoylation of TEAD proteins, a post-translational modification essential for their stability and interaction with YAP/TAZ. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on Hippo pathway signaling, supported by quantitative data and detailed experimental protocols.
Introduction to the Hippo Pathway and TEAD Transcription Factors
The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of YAP and TAZ. In many cancers, the Hippo pathway is inactivated, resulting in the nuclear accumulation of YAP/TAZ. Nuclear YAP/TAZ lack DNA-binding domains and rely on partnering with transcription factors, most notably the TEAD family (TEAD1-4), to regulate gene expression. This interaction is a key node for therapeutic intervention in YAP/TAZ-driven cancers.
A crucial discovery was that TEAD proteins undergo auto-palmitoylation, a covalent attachment of palmitic acid to a conserved cysteine residue within a central lipid-binding pocket. This modification is critical for TEAD stability and its ability to bind to YAP/TAZ.
This compound: A Selective Inhibitor of TEAD Auto-Palmitoylation
This compound was identified as a small-molecule inhibitor that directly targets the auto-palmitoylation of TEADs. By binding to the lipid-binding pocket of TEADs, this compound prevents the covalent attachment of palmitate, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.
Mechanism of Action
The mechanism of this compound is centered on its ability to allosterically inhibit the TEAD-YAP interaction by occupying the palmitate-binding pocket. This leads to a decrease in the expression of YAP/TAZ target genes, such as CTGF and CYR61, and subsequently suppresses cancer cell proliferation and "stemness".
Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data.
| Table 1: In Vitro Inhibition of TEAD Auto-Palmitoylation by this compound | |
| TEAD Isoform | IC50 (nM) |
| TEAD2 | 710 |
| TEAD4 | 672 |
| Table 2: Cellular Activity of this compound and Analogue MGH-CP12 | ||
| Assay | Compound | IC50 (µM) |
| TEAD-binding element luciferase reporter | This compound | 1.68 |
| MGH-CP12 | 0.91 | |
| Huh7 Tumor Sphere Formation | This compound | 0.72 |
| MGH-CP12 | 0.26 |
| Table 3: In Vivo Administration of this compound | ||
| Animal Model | Dosage | Administration Route |
| Wild-type and Lats1/2 KO mice | 75 mg/kg | Oral gavage |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the Hippo pathway.
In Vitro TEAD Auto-Palmitoylation Assay
This assay measures the ability of a compound to directly inhibit the auto-palmitoylation of recombinant TEAD protein.
-
Protein Purification : Purify recombinant TEAD YAP-binding domain (YBD) from E. coli.
-
Reaction Setup : In a microcentrifuge tube, incubate purified recombinant TEAD-YBD with varying concentrations of this compound (or DMSO as a control).
-
Initiation of Palmitoylation : Add alkyne-palmitoyl-CoA (a clickable analogue of palmitoyl-CoA) to the reaction mixture and incubate.
-
Quenching the Reaction : Stop the reaction by adding 1% SDS.
-
Click Chemistry : Perform a click chemistry reaction by adding biotin-azide to covalently link biotin to the alkyne-palmitoylated TEAD.
-
Detection : Analyze the reaction products by SDS-PAGE and Western blotting. Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD antibody.
Cell-Based TEAD Palmitoylation Assay
This assay assesses the inhibition of TEAD palmitoylation within a cellular context.
-
Cell Culture and Transfection : Culture HEK293T cells and transfect them with a plasmid expressing Myc-tagged TEAD.
-
Metabolic Labeling and Treatment : Treat the transfected cells with alkyne palmitate (a metabolic label) along with this compound or DMSO for 20-24 hours.
-
Immunoprecipitation : Lyse the cells and immunoprecipitate the Myc-tagged TEAD protein using an anti-Myc antibody.
-
Click Chemistry : Perform a click chemistry reaction on the immunoprecipitated TEAD to attach biotin-azide to the incorporated alkyne palmitate.
-
Detection : Elute the proteins and analyze by Western blotting. Detect palmitoylated TEAD with streptavidin-HRP and total immunoprecipitated TEAD with an anti-Myc antibody.
YAP/TAZ-TEAD Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Cell Line : Use a cell line with a stably integrated TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase) or co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Seeding and Treatment : Seed the cells in a 96-well plate and treat with a range of concentrations of this compound.
-
Incubation : Incubate the cells for 24-48 hours.
-
Cell Lysis : Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Measurement : Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. If a normalization control is used, subsequently measure its activity.
-
Data Analysis : Normalize the firefly luciferase signal to the control (e.g., Renilla luciferase or cell viability) and plot the dose-response curve to determine the IC50 value.
Co-Immunoprecipitation of YAP and TEAD
This technique is used to verify the disruption of the YAP-TEAD interaction by this compound.
-
Cell Treatment and Lysis : Treat cultured cells (e.g., HEK293T or a cancer cell line with high YAP/TAZ activity) with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysates : Incubate the cell lysates with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation : Incubate the pre-cleared lysates with an antibody against either YAP or TEAD overnight at 4°C.
-
Immune Complex Capture : Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis : Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the input lysates and the immunoprecipitated samples by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
Tumor Sphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation : Prepare a single-cell suspension of a cancer cell line known to form tumorspheres (e.g., Huh7).
-
Cell Seeding : Seed the cells at a low density in ultra-low attachment plates in serum-free sphere formation medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment : Add various concentrations of this compound to the wells.
-
Incubation : Incubate the plates for 7-12 days to allow for sphere formation.
-
Quantification : Count the number of spheres formed in each well under a microscope.
-
Data Analysis : Calculate the tumorsphere formation efficiency (TFE) and plot the dose-response to determine the IC50 for inhibition of sphere formation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a TEAD inhibitor like this compound.
Conclusion
This compound represents a promising class of anti-cancer agents that function by a novel mechanism: the inhibition of TEAD auto-palmitoylation. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and the detailed experimental protocols necessary for its characterization. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in academia and industry who are focused on targeting the Hippo-YAP/TAZ signaling pathway for therapeutic development. Further investigation into this compound and its analogues may lead to new and effective treatments for a range of YAP/TAZ-driven malignancies.
References
Structure-Activity Relationship of MGH-CP1 Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of TEAD Auto-palmitoylation Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MGH-CP1 analogues, a class of small molecules that inhibit the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) transcription factors. This compound and its derivatives are promising therapeutic candidates for cancers driven by the Hippo-YAP signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.
A key regulatory step for TEAD activity is auto-palmitoylation, a post-translational modification essential for its interaction with YAP/TAZ. This compound is a potent and selective inhibitor of TEAD auto-palmitoylation, binding to the lipid-binding pocket of TEAD and thereby disrupting the TEAD-YAP interaction.[1][2][3] This guide explores the SAR of this compound analogues to inform the rational design of more potent and selective TEAD inhibitors.
Core Structure and Mechanism of Action
This compound is a pan-TEAD inhibitor that binds to the conserved lipid-binding pocket in TEADs, thereby preventing the auto-palmitoylation necessary for their transcriptional activity.[1] This allosteric inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, leading to the suppression of downstream gene expression.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and cell-based activities of this compound and its key analogues. The data highlights the impact of structural modifications on the inhibition of TEAD auto-palmitoylation and downstream cellular events.
Table 1: In Vitro TEAD Auto-palmitoylation Inhibition
| Compound ID | Modification from this compound | TEAD2 IC50 (nM) | TEAD4 IC50 (nM) |
| This compound | - | 710[4] | 672 |
| MGH-CP12 | Data not available | Potency improved over this compound | 852 |
| MGH-CP2 | Adamantyl group replaced with a less hydrophobic moiety | Potency substantially decreased | Data not available |
| MGH-CP9 | Adamantyl group replaced with a less hydrophobic moiety | Potency substantially decreased | Data not available |
Table 2: Cell-Based Assay Data
| Compound ID | TEAD-Binding Element Luciferase Reporter Assay IC50 (µM) | Huh7 Tumor Sphere Formation Assay IC50 (µM) |
| This compound | 1.68 | 0.72 |
| MGH-CP12 | 0.91 | 0.26 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro TEAD Auto-palmitoylation Assay
This assay measures the ability of a compound to inhibit the auto-palmitoylation of recombinant TEAD proteins.
Materials:
-
Recombinant TEAD protein (YAP-binding domain)
-
Alkyne-palmitoyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Prepare a solution of the recombinant TEAD protein in the assay buffer.
-
Add the test compounds (this compound analogues) at various concentrations to the wells of a 96-well plate.
-
Add the TEAD protein solution to the wells containing the test compounds and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA to each well.
-
Incubate the reaction mixture for a defined time (e.g., 1 hour) at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide) to the alkyne-modified palmitate on the TEAD protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD.
-
Develop the blot using a chemiluminescent substrate and quantify the signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
TEAD-Binding Element Driven Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the TEAD-YAP complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-binding element driven luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase control plasmid
-
YAP expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TEAD-binding element luciferase reporter plasmid, the Renilla luciferase control plasmid, and the YAP expression plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of the this compound analogues.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the compound concentration.
Visualizations
The following diagrams illustrate key aspects of the this compound mechanism of action and experimental workflows.
Caption: Hippo Signaling Pathway and this compound Inhibition.
Caption: TEAD Auto-palmitoylation Assay Workflow.
Caption: Structure-Activity Relationship Logic.
Conclusion and Future Directions
The SAR studies of this compound analogues reveal critical structural features for potent TEAD auto-palmitoylation inhibition. The hydrophobicity of the substituent in the lipid-binding pocket is a key determinant of activity, with the adamantyl group of this compound being optimal among the tested analogues. Future drug discovery efforts should focus on exploring a wider range of hydrophobic moieties to potentially enhance potency and improve pharmacokinetic properties. Furthermore, the development of analogues with improved cell permeability and metabolic stability will be crucial for translating the in vitro and cell-based activity into in vivo efficacy. This technical guide provides a solid foundation for the continued development of TEAD inhibitors as a novel class of anti-cancer therapeutics.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. This compound (MGH-CP-1) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
MGH-CP1: A Technical Guide to a Novel Inhibitor of TEAD Auto-Palmitoylation
Abstract
MGH-CP1 is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by specifically inhibiting the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their stability and interaction with the transcriptional co-activators YAP and TAZ. The deregulation of the Hippo-YAP signaling pathway, of which TEADs are the downstream effectors, is a key driver in the development and progression of various cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in tumorigenesis. The transcriptional co-activators YAP and TAZ are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis. Hyperactivation of the YAP/TAZ-TEAD transcriptional complex is a hallmark of several cancers, making it an attractive target for therapeutic intervention.
This compound emerged from efforts to develop small molecules that can disrupt the YAP/TAZ-TEAD interaction. It represents a novel therapeutic strategy by targeting the auto-palmitoylation of TEAD proteins, a process essential for their function.[1] This guide details the preclinical data and methodologies associated with the investigation of this compound.
Mechanism of Action
This compound is a selective pan-TEAD inhibitor that directly targets the auto-palmitoylation of TEAD proteins.[2] This post-translational modification is crucial for the stability and transcriptional activity of TEADs. This compound binds to the conserved lipid-binding pocket in TEADs, thereby displacing palmitate and inhibiting their function.[1] This allosterically inhibits the association between TEAD and YAP, leading to the suppression of YAP-induced transcriptional activation.[1] Notably, this compound does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases, indicating its selectivity for TEADs.[2]
Signaling Pathway
The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| TEAD2 | Auto-palmitoylation | 710 | |
| TEAD4 | Auto-palmitoylation | 672 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Lats1/2 KO Mice | 75 mg/kg, PO, daily for 2 weeks | Inhibited upregulation of TEAD target genes (CTGF, ANKRD1) | |
| Lats1/2 KO Mice | 75 mg/kg, IP, once daily | Significantly inhibited liver overgrowth | |
| Huh7 & MDA-MB-231 Xenograft | 25, 50, 75 mg/kg, IP | Significantly inhibited tumor initiation | |
| UM 92.1 Xenograft | Not specified | Significantly blocked tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
In Vitro TEAD Auto-Palmitoylation Assay
Objective: To determine the inhibitory effect of this compound on the auto-palmitoylation of TEAD proteins.
Materials:
-
Recombinant TEAD2 and TEAD4 proteins
-
This compound
-
Alkyne-palmitic acid metabolic probe
-
Click chemistry reagents
Procedure:
-
Recombinant TEAD2 or TEAD4 protein is incubated with varying concentrations of this compound (e.g., 0-100 μM).
-
The alkyne-palmitic acid probe is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the proteins are labeled with a fluorescent azide via click chemistry.
-
The level of palmitoylation is quantified by fluorescence imaging or other detection methods.
-
IC50 values are calculated from the dose-response curves.
Cell-Based Palmitoylation Assay
Objective: To assess the effect of this compound on TEAD palmitoylation in a cellular context.
Materials:
-
HEK293A cells
-
This compound
-
Alkyne-palmitic acid metabolic probe
-
Lysis buffer
-
Antibodies against TEAD proteins
Procedure:
-
HEK293A cells are treated with this compound at various concentrations for a specified duration.
-
The cells are then incubated with the alkyne-palmitic acid probe.
-
Cells are harvested and lysed.
-
TEAD proteins are immunoprecipitated using specific antibodies.
-
The captured proteins are subjected to click chemistry to label the incorporated alkyne-palmitate.
-
The level of palmitoylation is analyzed by western blotting and densitometry.
Luciferase Reporter Assay
Objective: To measure the effect of this compound on TEAD-mediated transcription.
Materials:
-
HEK293T cells
-
Luciferase reporter construct with TEAD-binding sites (e.g., 8xGTIIC-luciferase or TBS-Luc)
-
Expression vectors for YAP and Renilla luciferase (as a transfection control)
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
HEK293T cells are co-transfected with the TEAD-responsive luciferase reporter, a YAP expression vector, and a Renilla luciferase control vector.
-
After transfection, the cells are treated with different concentrations of this compound.
-
After 24 hours of treatment, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Animal Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell lines (e.g., Huh7, MDA-MB-231, UM 92.1)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cancer cells are subcutaneously injected into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group at specified doses and schedules (e.g., 25, 50, or 75 mg/kg via intraperitoneal injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., qPCR for target gene expression).
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for key experimental and logical processes in the evaluation of this compound.
References
In Vitro Characterization of MGH-CP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MGH-CP1, a potent and selective small-molecule inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. This compound functions by specifically inhibiting the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their activity. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on in vitro assays.
| Target | Assay | IC50 (nM) | Reference |
| TEAD2 | Auto-palmitoylation Inhibition | 710 | [1][2][3] |
| TEAD4 | Auto-palmitoylation Inhibition | 672 | [1][2] |
Table 1: Potency of this compound in TEAD Auto-palmitoylation Inhibition Assays. This table quantifies the concentration of this compound required to inhibit 50% of the auto-palmitoylation activity of TEAD2 and TEAD4 in vitro.
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293 cells expressing YAP | TEAD-binding sites (TBS)-Luc reporter activity | Dose-dependent inhibition | 0-2 µM | |
| MDA-MB-231 | Gene Expression (qPCR) | Inhibition of CTGF, Cyr61, ANKRD1 | Not specified | |
| MDA-MB-231 | RNA Sequencing | TEAD transcriptional activity blockage | 10 µM for 24 hours | |
| Huh7 | Tumor Sphere Formation | Dose-dependent inhibition | Not specified |
Table 2: Cellular Activity of this compound. This table outlines the effective concentrations and observed effects of this compound in various cell-based assays, demonstrating its ability to inhibit TEAD-mediated transcription and cancer cell "stemness."
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TEAD Auto-palmitoylation Inhibition Assay
This assay measures the ability of this compound to inhibit the auto-palmitoylation of recombinant TEAD proteins in vitro.
-
Materials: Recombinant TEAD2 and TEAD4 proteins, [³H]-palmitoyl-CoA, scintillation fluid, filter plates.
-
Procedure:
-
Recombinant TEAD proteins are incubated with varying concentrations of this compound.
-
[³H]-palmitoyl-CoA is added to the reaction mixture to initiate the auto-palmitoylation reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction mixture is then transferred to a filter plate to capture the protein.
-
Unbound [³H]-palmitoyl-CoA is washed away.
-
Scintillation fluid is added to each well, and the plate is read using a scintillation counter to quantify the amount of incorporated [³H]-palmitate.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based TEAD Reporter Assay (TBS-Luc)
This assay quantifies the effect of this compound on TEAD-mediated transcriptional activity in cells.
-
Cell Line: HEK293 cells.
-
Materials: Plasmid encoding a luciferase reporter gene driven by a promoter containing TEAD-binding sites (TBS), plasmid for YAP expression, transfection reagent (e.g., Lipofectamine 2000), this compound, luciferase assay reagent.
-
Procedure:
-
HEK293 cells are co-transfected with the TBS-luciferase reporter plasmid and the YAP expression plasmid.
-
After transfection, cells are treated with a dose range of this compound (e.g., 0-2 µM) for 24 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The dose-dependent inhibition of luciferase activity reflects the inhibition of TEAD-mediated transcription.
-
Quantitative PCR (qPCR) for TEAD Target Gene Expression
This method is used to measure the effect of this compound on the expression of known TEAD target genes.
-
Cell Line: MDA-MB-231 breast cancer cells.
-
Materials: this compound, RNA extraction kit, reverse transcriptase, qPCR master mix, primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
MDA-MB-231 cells are treated with this compound at the desired concentration and duration.
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target genes and the housekeeping gene.
-
The relative expression of the target genes is calculated after normalization to the housekeeping gene.
-
Tumor Sphere Formation Assay
This assay assesses the impact of this compound on the self-renewal capacity and "stemness" of cancer cells.
-
Cell Line: Huh7 liver cancer cells.
-
Materials: this compound, serum-free sphere culture medium, ultra-low attachment plates.
-
Procedure:
-
Huh7 cells are seeded at a low density in ultra-low attachment plates with serum-free sphere culture medium.
-
Cells are treated with varying concentrations of this compound.
-
The formation of tumor spheres (spheroids) is monitored over several days.
-
The number and size of the spheres are quantified to determine the inhibitory effect of this compound on sphere formation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Caption: Workflow for TEAD Auto-palmitoylation Inhibition Assay.
Caption: Workflow for the Cell-Based TEAD Reporter Assay.
References
MGH-CP1: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGH-CP1 is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It functions by specifically inhibiting the auto-palmitoylation of TEADs, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ. This inhibition effectively disrupts the TEAD-YAP/TAZ transcriptional complex, leading to the downregulation of target genes involved in cell proliferation, survival, and organ growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on gene transcription, detailed experimental protocols, and the key signaling pathways involved.
Mechanism of Action
This compound is a selective pan-TEAD inhibitor that directly targets the auto-palmitoylation of TEAD proteins.[1][2] Palmitoylation is a lipid modification that is essential for the stability and function of TEADs, enabling their interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By preventing this modification, this compound disrupts the formation of the active TEAD-YAP/TAZ transcriptional complex, thereby inhibiting the transcription of their target genes.[3][4] this compound has been shown to be selective for TEADs and does not significantly affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases.[2]
Quantitative Data
The inhibitory effects of this compound on TEAD activity and downstream gene expression have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Cell Line | Reference |
| TEAD2 Auto-palmitoylation | In vitro biochemical assay | 710 nM | - | |
| TEAD4 Auto-palmitoylation | In vitro biochemical assay | 672 nM | - | |
| TEAD-Binding Element (8xGTIIC) | Luciferase Reporter Assay | 1.68 µM | HEK293T |
Table 2: Effect of this compound on TEAD Target Gene Expression
| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | Reference |
| CTGF | MDA-MB-231 | 10 µM | Downregulated | |
| Cyr61 | MDA-MB-231 | 10 µM | Downregulated | |
| ANKRD1 | MDA-MB-231 | 10 µM | Downregulated | |
| CTGF | Lats1/2 KO mouse intestine | 75 mg/kg | Inhibition of upregulation | |
| ANKRD1 | Lats1/2 KO mouse intestine | 75 mg/kg | Inhibition of upregulation |
Signaling Pathways
This compound primarily impacts the Hippo signaling pathway, a key regulator of organ size and cell proliferation. A potential mechanism of resistance to this compound involves the activation of the PI3K/AKT signaling pathway.
Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway normally acts to phosphorylate and inactivate the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth. This compound inhibits this process by preventing TEAD palmitoylation, thereby blocking the function of the TEAD-YAP/TAZ complex.
Resistance Pathway: VGLL3-SOX4/PI3K/AKT Signaling
Prolonged treatment with TEAD inhibitors like this compound can lead to a compensatory activation of the PI3K/AKT signaling pathway, mediated by the transcriptional co-factor VGLL3. This can confer resistance to the anti-proliferative effects of this compound.
Experimental Protocols
In Vitro TEAD Auto-Palmitoylation Assay
This protocol is a generalized representation based on the cited literature.
Objective: To determine the IC50 of this compound on TEAD auto-palmitoylation.
Materials:
-
Recombinant TEAD protein (e.g., TEAD2, TEAD4)
-
Palmitoyl-CoA
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
This compound (in DMSO)
-
Detection reagent (e.g., fluorescent probe that reacts with free CoA)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add recombinant TEAD protein to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding Palmitoyl-CoA.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This protocol is a generalized representation based on the cited literature.
Objective: To measure the effect of this compound on TEAD-mediated transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Lipofectamine 2000 or other transfection reagent
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or TBS-Luc)
-
Renilla luciferase plasmid (for normalization)
-
YAP/TAZ expression plasmid (optional, to enhance signal)
-
This compound (in DMSO)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter, Renilla luciferase plasmid, and optionally a YAP/TAZ expression plasmid using Lipofectamine 2000.
-
After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve.
In Vivo Mouse Xenograft Model
This protocol is a generalized representation based on the cited literature.
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
YAP-dependent cancer cell line (e.g., Huh7)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject YAP-dependent cancer cells into the flanks of immunocompromised mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily) or vehicle control to the respective groups.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, IHC for target gene expression).
Transcriptomic Analysis (RNA-seq)
An RNA-sequencing study (GEO accession: GSE177052) was performed on the MDA-MB-231 breast cancer cell line treated with 10 µM this compound for 24 hours. The results demonstrated a significant overlap between the genes regulated by this compound and those affected by YAP/TAZ knockdown, confirming the specificity of this compound in targeting the TEAD-YAP/TAZ transcriptional axis. Gene Set Enrichment Analysis (GSEA) further revealed a strong negative enrichment of the TEAD-YAP/TAZ target gene signature upon this compound treatment, indicating effective inhibition of this pathway.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent for cancers driven by the hyperactivation of the Hippo-YAP-TEAD pathway. Its specific mechanism of action, by inhibiting TEAD auto-palmitoylation, provides a clear rationale for its anti-proliferative effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the role of TEAD transcription factors in health and disease and to explore the therapeutic potential of TEAD inhibitors. Further research into the mechanisms of resistance, such as the activation of the AKT pathway, will be crucial for the development of effective combination therapies.
References
Unraveling the Selectivity of MGH-CP1: A Technical Guide to a Pan-TEAD Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of MGH-CP1, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. Designed for researchers, scientists, and drug development professionals, this document details the selectivity, mechanism of action, and experimental validation of this compound, offering a comprehensive resource for those investigating the Hippo signaling pathway and its role in disease.
Core Tenets of this compound Function
This compound is characterized as a potent and selective pan-TEAD inhibitor that functions by directly targeting the auto-palmitoylation of TEAD proteins.[1] This post-translational modification is crucial for the stability and function of TEADs, which are the downstream effectors of the Hippo signaling pathway. By inhibiting this process, this compound effectively disrupts the interaction between TEADs and their co-activators, YAP and TAZ, leading to the suppression of their transcriptional activity. This targeted approach has shown promise in preclinical models of cancers with a dependency on the YAP/TAZ-TEAD signaling axis.
Quantitative Analysis of TEAD Inhibition
The inhibitory activity of this compound has been quantified against TEAD paralogs, demonstrating its role as a pan-TEAD inhibitor. The half-maximal inhibitory concentrations (IC50) from in vitro auto-palmitoylation assays are summarized below. While specific IC50 values for TEAD1 and TEAD3 are not consistently reported in the public domain, the compound is widely described as a pan-TEAD inhibitor, with evidence suggesting similar activity against all four paralogs in endogenous cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| TEAD2 | 710 | In vitro auto-palmitoylation | [1][2][3][4] |
| TEAD4 | 672 | In vitro auto-palmitoylation | |
| TEAD1 | Not explicitly quantified | Described as a pan-TEAD inhibitor | |
| TEAD3 | Not explicitly quantified | Described as a pan-TEAD inhibitor |
This compound exhibits selectivity for TEAD proteins over other palmitoylating enzymes, as it does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases.
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
To fully comprehend the role of this compound, it is essential to visualize the signaling context in which it operates and the experimental procedures used to validate its activity.
The Hippo-YAP/TAZ-TEAD Signaling Pathway and this compound's Point of Intervention
The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation is implicated in various cancers. The following diagram illustrates the canonical Hippo pathway and the mechanism by which this compound inhibits TEAD function.
Figure 1. The Hippo Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates the core components of the Hippo pathway. In its "off" state, unphosphorylated YAP/TAZ translocates to the nucleus, binds to palmitoylated TEADs, and drives oncogenic gene expression. This compound inhibits the auto-palmitoylation of TEADs, a critical step for their stability and interaction with YAP/TAZ, thereby blocking downstream signaling.
Experimental Workflow for Assessing this compound Activity
The characterization of this compound's inhibitory effects relies on a series of robust biochemical and cell-based assays. The following workflow outlines the key experimental steps.
Figure 2. Experimental Workflow for this compound Characterization. This flowchart depicts the key in vitro and cell-based assays used to determine the potency and efficacy of this compound. The in vitro assay directly measures the inhibition of TEAD auto-palmitoylation, while the cell-based reporter assay assesses the downstream functional consequence on TEAD-mediated transcription.
Detailed Experimental Protocols
In Vitro TEAD Auto-palmitoylation Assay
This assay directly measures the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
Materials:
-
Recombinant TEAD protein (e.g., TEAD2 or TEAD4)
-
This compound
-
Alkyne-palmitoyl-CoA
-
Azide-Biotin
-
Streptavidin-HRP conjugate
-
Reaction buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
In a reaction tube, combine recombinant TEAD protein with varying concentrations of this compound in the reaction buffer.
-
Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA and incubate at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Perform a click chemistry reaction by adding azide-biotin to covalently link biotin to the palmitoylated TEAD.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the biotinylated (palmitoylated) TEAD using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Cell-Based TEAD-Responsive Luciferase Reporter Assay
This assay measures the functional consequence of TEAD inhibition on gene transcription in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, MDA-MB-231)
-
A luciferase reporter plasmid containing TEAD-binding sites (e.g., GTIIC-luc)
-
A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.
-
After an appropriate incubation period to allow for plasmid expression, treat the cells with a range of this compound concentrations.
-
Following treatment, lyse the cells and measure both firefly (TEAD-responsive) and Renilla (control) luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of TEAD transcriptional activity and calculate the EC50 value.
Conclusion
This compound represents a valuable chemical probe for studying the biological roles of TEAD transcription factors and a potential starting point for the development of therapeutics targeting the Hippo pathway. Its characterization as a pan-TEAD inhibitor that acts by preventing auto-palmitoylation provides a clear mechanism of action. The data and protocols presented in this guide offer a comprehensive foundation for researchers seeking to utilize this compound in their investigations of YAP/TAZ-TEAD-driven cellular processes. Further research to precisely quantify the inhibitory activity against all TEAD paralogs will provide an even more complete understanding of its selectivity profile.
References
Methodological & Application
Application Notes and Protocols for MGH-CP1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to characterize the activity of MGH-CP1, a potent and selective inhibitor of TEAD auto-palmitoylation. The provided methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of this compound and similar compounds targeting the Hippo signaling pathway.
Introduction
This compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) family proteins.[1][2] This post-translational modification is crucial for the stability and transcriptional activity of TEADs. By inhibiting this process, this compound effectively disrupts the interaction between TEADs and their co-activators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway.[3] Dysregulation of the Hippo pathway is implicated in the development of various cancers, making TEAD proteins attractive therapeutic targets. This compound has been shown to block YAP-dependent liver overgrowth and inhibit tumor growth in preclinical models.[3]
Mechanism of Action
This compound binds to a conserved lipid-binding pocket in TEAD proteins, thereby preventing the binding of palmitate.[3] This allosterically inhibits the association of TEADs with YAP and TAZ, leading to the suppression of their downstream transcriptional targets, such as CTGF and CYR61. This compound has demonstrated dose-dependent inhibition of TEAD2 and TEAD4 auto-palmitoylation in cell-free assays.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against TEAD proteins.
| Target | Assay Type | IC50 (nM) | Reference |
| TEAD2 | Cell-free auto-palmitoylation | 710 | |
| TEAD4 | Cell-free auto-palmitoylation | 672 |
Signaling Pathway Diagram
The diagram below illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.
Experimental Protocols
TEAD-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
a. Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Lipofectamine 2000
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
YAP expression plasmid (optional, if endogenous levels are low)
-
Renilla luciferase plasmid (for normalization)
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
b. Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfect cells with the TEAD-responsive luciferase reporter, Renilla luciferase plasmid, and optionally a YAP expression plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM). Include a DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Cell-Based TEAD Palmitoylation Assay
This assay assesses the ability of this compound to inhibit TEAD palmitoylation in a cellular context.
a. Materials:
-
HEK293A or other suitable cell line
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Alkyne-palmitic acid probe
-
Click-iT™ chemistry reagents (e.g., azide-biotin)
-
Streptavidin beads
-
Cell lysis buffer (RIPA or similar)
-
SDS-PAGE and Western blotting reagents
-
Anti-TEAD antibody
b. Protocol:
-
Plate cells (e.g., HEK293A) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for 4-6 hours.
-
Add the alkyne-palmitic acid probe to the culture medium and incubate for another 4 hours to allow for metabolic labeling of palmitoylated proteins.
-
Wash the cells with PBS and lyse them.
-
Perform a Click-iT™ reaction by adding azide-biotin to the cell lysate to attach biotin to the alkyne-labeled palmitoylated proteins.
-
Capture the biotinylated proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an anti-TEAD antibody.
-
A decrease in the TEAD band intensity in the this compound-treated samples compared to the control indicates inhibition of palmitoylation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound's in vitro activity.
Troubleshooting and Considerations
-
Solubility of this compound: this compound may have limited aqueous solubility. Prepare stock solutions in DMSO and ensure final DMSO concentrations in cell culture media are low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Selection: The choice of cell line is critical. Use cell lines with an active Hippo pathway and known dependence on TEAD-YAP/TAZ signaling for optimal results.
-
Specificity: To confirm the on-target effect of this compound, consider including rescue experiments with overexpression of a palmitoylation-independent TEAD mutant, if available.
-
Cytotoxicity: It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to general cytotoxicity of the compound.
References
Application Notes and Protocols for M-G-H-C-P-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of various cancer cell lines with M-G-H-C-P-1, a potent and selective small-molecule inhibitor of TEAD auto-palmitoylation. This document outlines standard cell culture procedures for commonly used cell lines in M-G-H-C-P-1 research, preparation of the inhibitor, and detailed protocols for key experiments to assess its biological effects.
Introduction to M-G-H-C-P-1
M-G-H-C-P-1 is a research chemical that targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size. The Hippo pathway's downstream effectors, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to promote the expression of genes involved in cell growth and survival. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers.
M-G-H-C-P-1 inhibits the auto-palmitoylation of TEADs, a post-translational modification essential for their stability and interaction with YAP/TAZ. By preventing this process, M-G-H-C-P-1 effectively disrupts TEAD-YAP/TAZ-mediated transcription, leading to the suppression of cancer cell proliferation and tumor growth.
Data Presentation
M-G-H-C-P-1 Activity in Various Cell Lines
| Cell Line | Cancer Type | Target | IC50 | Reference |
| HEK293T | Embryonic Kidney | TEAD-binding sites (TBS)-Luc reporter | ~1.68 µM | [1] |
| Huh7 | Liver Cancer | Tumor Sphere Formation | ~0.72 µM | [1] |
| MDA-MB-231 | Breast Cancer | TEAD Target Gene Expression | Not explicitly stated | [1][2] |
| NCI-H226 | Mesothelioma | TEAD-driven transcription | Not explicitly stated | [1] |
Recommended Cell Culture Conditions
| Cell Line | Base Medium | Serum | Supplements | Culture Conditions |
| MDA-MB-231 | DMEM or Leibovitz's L-15 | 10-15% FBS | 2mM L-glutamine, 1% Penicillin-Streptomycin | 37°C, 5% CO2 (DMEM) or no CO2 (L-15) |
| Huh7 | DMEM | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
| HEK293A | DMEM | 10% FBS | 1% Penicillin-Streptomycin | 37°C, 5% CO2 |
Signaling Pathway and Experimental Workflow
Caption: Hippo Pathway and this compound Action.
Caption: this compound Experimental Workflow.
Experimental Protocols
General Cell Culture
1.1. Thawing Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
1.2. Passaging Adherent Cells (MDA-MB-231, Huh7, HEK293A)
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
M-G-H-C-P-1 Preparation and Application
2.1. Stock Solution Preparation
M-G-H-C-P-1 is soluble in DMSO.
-
Prepare a 10 mM stock solution of M-G-H-C-P-1 in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2.2. Treatment of Cells
-
On the day of the experiment, thaw an aliquot of the M-G-H-C-P-1 stock solution.
-
Prepare serial dilutions of M-G-H-C-P-1 in complete growth medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Aspirate the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of M-G-H-C-P-1.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest M-G-H-C-P-1 concentration) in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of M-G-H-C-P-1 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in the expression of Hippo pathway-related proteins.
-
Seed cells in 6-well plates and treat with M-G-H-C-P-1 as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP, TAZ, CTGF, Cyr61, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TEAD Transcriptional Activity Luciferase Reporter Assay
This assay measures the effect of M-G-H-C-P-1 on TEAD-mediated gene transcription.
-
Co-transfect HEK293T cells in a 24-well plate with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of M-G-H-C-P-1.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the vehicle-treated control.
Conclusion
These application notes provide a comprehensive guide for researchers investigating the effects of the TEAD inhibitor M-G-H-C-P-1 in cancer cell lines. The provided protocols for cell culture, inhibitor treatment, and downstream functional assays will facilitate the design and execution of experiments to further elucidate the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD signaling axis in oncology.
References
MGH-CP1 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGH-CP1 is a potent and selective small-molecule inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1] It functions by specifically targeting and inhibiting the auto-palmitoylation of TEADs, a crucial post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ.[1][2][3] The dysregulation of the Hippo signaling pathway, leading to the activation of the YAP/TAZ-TEAD transcriptional program, is a key driver in the development and progression of various cancers. This makes this compound a valuable tool for in vivo studies aimed at exploring the therapeutic potential of targeting this pathway. This document provides detailed application notes and protocols for the use of this compound in in vivo research, with a focus on its solubility and formulation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₄OS | [1] |
| Molecular Weight | 368.50 g/mol | |
| CAS Number | 896657-58-2 | |
| Appearance | Solid |
Solubility Data
This compound is a lipophilic compound with poor aqueous solubility. Successful in vivo delivery requires the use of organic solvents and/or co-solvents to achieve a clear and stable solution. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 74 mg/mL (200.81 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |
| Ethanol | 74 mg/mL | |
| Water | Insoluble |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound. Below are several protocols that have been used to formulate this compound for oral gavage and intraperitoneal injection. It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This is a commonly used formulation for achieving a clear solution suitable for oral or intraperitoneal administration.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (sterile, 0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The volumetric ratio of the final solution will be 40% PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 will be 5%. Mix until the solution is clear.
-
Finally, add saline to reach the desired final volume. The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Example for 1 mL of 2.5 mg/mL this compound solution:
-
Add 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin to improve the solubility of this compound.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (sterile, 0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (to a final concentration of 10% DMSO).
-
Add the 20% SBE-β-CD in saline solution to reach the final volume (90% of the final volume).
-
Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of ≥ 2.5 mg/mL.
Protocol 3: DMSO/Corn Oil Formulation
This formulation is suitable for oral administration.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (to a final concentration of 10% DMSO).
-
Add corn oil to reach the final volume (90% of the final volume).
-
Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of ≥ 2.5 mg/mL.
In Vivo Administration
This compound has been shown to be orally active and well-tolerated in animal models.
-
Administration Routes: Oral gavage and intraperitoneal injection have been successfully used.
-
Dosage: Dosages ranging from 25 mg/kg to 75 mg/kg administered daily have been reported to be effective and well-tolerated in mice.
-
Treatment Duration: Studies have reported treatment durations of up to 2 weeks without apparent adverse effects on the overall health or body weight of the animals.
Mechanism of Action and Signaling Pathway
This compound inhibits the Hippo-YAP signaling pathway by preventing the auto-palmitoylation of TEAD transcription factors. This modification is essential for the binding of TEADs to the transcriptional co-activators YAP and TAZ. By inhibiting this step, this compound prevents the nuclear translocation and transcriptional activity of the YAP/TAZ-TEAD complex, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF and ANKRD1.
Caption: this compound inhibits TEAD auto-palmitoylation, blocking YAP/TAZ-TEAD complex formation and downstream signaling.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study using this compound is outlined below.
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Quality Control
-
Purity: Ensure the purity of the this compound compound using methods like HPLC. A purity of ≥98% is recommended.
-
Formulation Clarity: The final formulation for in vivo use should be a clear solution. Any precipitation indicates poor solubility and the formulation should be adjusted or remade.
-
Vehicle Controls: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the solvent mixture.
Storage and Stability
-
Solid Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). The product should be stored in a sealed, desiccated environment, protected from light and moisture.
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in formulation | - Poor quality solvent- Incorrect solvent ratios- Temperature fluctuations | - Use fresh, high-quality solvents.- Re-check and carefully follow the formulation protocol.- Gentle warming or sonication may help dissolve the compound. |
| No in vivo efficacy | - Inadequate dosage- Poor bioavailability- Incorrect administration | - Perform a dose-response study to determine the optimal dose.- Consider an alternative formulation to improve bioavailability.- Ensure proper administration technique (e.g., correct gavage). |
| Toxicity in animals | - High dose- Vehicle toxicity | - Reduce the dosage of this compound.- Run a vehicle-only toxicity study to assess the tolerability of the formulation. |
References
Application Notes and Protocols for Oral Gavage Administration of MGH-CP1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGH-CP1 is a potent and selective small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2][3] This process is a critical step for the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), the downstream effectors of the Hippo signaling pathway. By inhibiting TEAD auto-palmitoylation, this compound effectively disrupts the TEAD-YAP/TAZ interaction, leading to the suppression of their transcriptional activity. Dysregulation of the Hippo pathway is implicated in various cancers, making this compound a promising therapeutic agent for investigation.[4]
These application notes provide detailed protocols for the oral gavage administration of this compound in mice, along with summarized quantitative data from preclinical studies to guide researchers in their experimental design.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Wild-type mice | N/A | Oral Gavage | 75 mg/kg | Daily for 2 weeks | Effectively inhibited the palmitoylation of TEAD proteins in the intestinal epithelium. | [2] |
| Lats1/2 KO mice | N/A | Oral Gavage | 75 mg/kg | Daily for 2 weeks | Effectively inhibited the upregulation of TEAD target genes, CTGF and ANKRD1, in the intestine. | |
| SCID mice | Huh7 (human liver cancer) | Intraperitoneal Injection | 50 mg/kg | Daily | Significantly inhibited tumor growth by 43%. | |
| SCID mice | Huh7 (human liver cancer) | Intraperitoneal Injection | 25 mg/kg and 50 mg/kg | Daily for 2 weeks | Significantly inhibited tumor initiation. | |
| SCID mice | MDA-MB-231 (human breast cancer) | Intraperitoneal Injection | Not specified | Not specified | Inhibited tumor initiation. | |
| Nude mice | Human uveal melanoma cells | Not specified | Not specified | Not specified | Inhibited xenograft tumor growth. |
Table 2: Effect of this compound on TEAD-YAP/TAZ Target Gene Expression in Mice
| Animal Model | Tissue/Tumor | Administration Route | Dosage | Target Genes | Outcome | Reference |
| Lats1/2 KO mice | Intestine | Oral Gavage | 75 mg/kg | CTGF, ANKRD1 | Significant inhibition of upregulation. | |
| SCID mice | Huh7 Xenograft | Intraperitoneal Injection | 50 mg/kg | Cyr61, CTGF, ANKRD1 | Significant inhibition. | |
| Nude mice | Uveal Melanoma Xenograft | Not specified | Not specified | Cyr61, CTGF | Significant inhibition. |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route | Notes | Reference |
| Metabolic Stability | Poor | In vitro (mouse liver microsomes) | Less than 20% remaining after 60 minutes of incubation. | |
| Half-life (t½) | ~0.3 hours | Intravenous (1 mg/kg) |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol is based on a commonly used vehicle for oral administration of hydrophobic compounds in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 150 mg/mL stock solution, dissolve 15 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle solution. A common vehicle formulation consists of PEG300, Tween 80, and ddH₂O. For a 1 mL final volume of the dosing solution, the following ratio can be used:
-
400 µL of PEG300
-
50 µL of Tween 80
-
500 µL of ddH₂O
-
-
Prepare the final dosing solution. To achieve a final concentration of 7.5 mg/mL (for a 75 mg/kg dose in a 20g mouse, administering 0.2 mL), add 50 µL of the 150 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Vortex the final solution immediately before administration to ensure a homogenous suspension. The mixed solution should be used immediately for optimal results.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for performing oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse of the desired strain (e.g., C57BL/6, BALB/c, immunodeficient strains like NOD-SCID for xenograft studies)
-
Formulated this compound solution
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice, with a flexible or soft tip preferred to minimize injury)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
For a 75 mg/kg dose using a 7.5 mg/mL solution, a 20g mouse would receive 0.2 mL.
-
-
Restraint:
-
Properly restrain the mouse to ensure its safety and the accuracy of the procedure. One common method is to scruff the mouse by grasping the loose skin over the shoulders and neck. This immobilizes the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the this compound solution.
-
Administering the solution too quickly can cause reflux and aspiration.
-
-
Post-Administration Monitoring:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes after the procedure. Continue to monitor the animals daily for the duration of the study.
-
Mandatory Visualizations
Caption: this compound inhibits TEAD auto-palmitoylation in the Hippo pathway.
Caption: Workflow for this compound oral gavage studies in mice.
References
Application Notes and Protocols for MGH-CP1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MGH-CP1, a potent and selective small-molecule inhibitor of TEAD auto-palmitoylation, in various xenograft cancer models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is a research chemical that targets the Hippo signaling pathway, which is often dysregulated in cancer.[1] It functions by inhibiting the auto-palmitoylation of TEA Domain (TEAD) transcription factors, a critical step for their stability and interaction with the transcriptional co-activators YAP and TAZ.[1] This inhibition leads to the suppression of TEAD-YAP/TAZ-mediated gene transcription, which is crucial for cancer cell proliferation, "stemness," and migration.[2][3] Preclinical studies in various xenograft models have demonstrated the potential of this compound to inhibit tumor growth and initiation.[4]
Mechanism of Action
This compound selectively binds to the lipid-binding pocket of TEADs, thereby preventing their auto-palmitoylation. This post-translational modification is essential for the proper function of TEADs as transcription factors. By inhibiting this process, this compound effectively blocks the downstream signaling of the Hippo pathway, leading to reduced expression of target genes like CTGF, CYR61, and ANKRD1 that are involved in cell proliferation and survival.
Signaling Pathway
The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.
Caption: The Hippo Signaling Pathway and this compound's point of inhibition.
Quantitative Data Summary
The following table summarizes the dosages and their effects in different xenograft models as reported in the literature.
| Cancer Type | Cell Line | Mouse Model | This compound Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Liver Cancer | Huh7 | SCID Mice | 50 mg/kg | Intraperitoneal (IP) Injection | Daily | Significantly inhibited tumor growth by 43%. | |
| Liver Cancer | Huh7 | SCID Mice | 25, 50, 75 mg/kg | Intraperitoneal (IP) Injection | Not specified | Significantly inhibited tumor initiation. | |
| Breast Cancer | MDA-MB-231 | Not specified | 25, 50, 75 mg/kg | Intraperitoneal (IP) Injection | Not specified | Significantly inhibited tumor initiation. | |
| Uveal Melanoma | 92.1 | Not specified | Not specified | Not specified | Not specified | Significantly blocked tumor growth. | |
| Intestinal Over-proliferation | Lats1/2 KO Mice | Wild-type Mice | 75 mg/kg | Oral Gavage | Daily for 2 weeks | Inhibited TEAD target gene upregulation. |
Experimental Protocols
This compound Formulation
a. For Intraperitoneal (IP) Injection:
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 150 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.
-
b. For Oral Gavage:
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure:
-
Prepare a homogeneous suspension of this compound in CMC-Na solution.
-
For example, to achieve a concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.
-
Xenograft Tumor Model Establishment
-
Cell Lines: Huh7 (liver cancer), MDA-MB-231 (breast cancer), or other YAP-dependent cancer cell lines.
-
Animals: 6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID).
-
Procedure:
-
Culture cancer cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
Harvest cells and resuspend them in a suitable medium such as PBS or Matrigel.
-
Inject approximately 5 million cells subcutaneously into the posterior flank of each mouse.
-
Allow tumors to establish and reach a palpable size before starting treatment.
-
This compound Administration
-
Dosage: 25-75 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage.
-
Frequency: Daily.
-
Procedure:
-
Weigh each mouse to calculate the precise volume of this compound formulation to be administered.
-
Administer the prepared this compound formulation via the chosen route.
-
Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity.
-
Evaluation of Efficacy
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Gene Expression Analysis: At the end of the study, tumors can be excised for analysis of TEAD target gene expression (e.g., CTGF, Cyr61) by qPCR to confirm target engagement.
-
Histology: Tumor tissues can be fixed, sectioned, and stained (e.g., with H&E, Ki-67) to assess tumor morphology and cell proliferation.
Experimental Workflow
The following diagram outlines the general workflow for a xenograft study using this compound.
Caption: General workflow for an this compound xenograft study.
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of targeting TEAD auto-palmitoylation. It is important to note that while this compound can inhibit tumor growth, studies have also shown that it may lead to transient cell proliferation stasis rather than inducing significant cell death. Therefore, combination therapies, for instance with AKT inhibitors, may be a promising strategy to enhance its anti-cancer efficacy. As with any preclinical study, careful experimental design and appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of TEAD-YAP reveals its therapeutic limitation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing MGH-CP1 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGH-CP1 is a potent and selective small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2] TEAD transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[3] The activity of TEADs is dependent on their palmitoylation, a post-translational lipid modification. By inhibiting this process, this compound effectively blocks the transcriptional activity of TEADs, making it a valuable tool for studying Hippo signaling and a potential therapeutic agent in cancers with aberrant Hippo pathway activation.[3][4]
These application notes provide detailed protocols for assessing the target engagement of this compound in a cellular context. The described methods will enable researchers to quantify the inhibitory effect of this compound on TEAD palmitoylation and its downstream consequences on gene expression and cell phenotype.
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various assays.
Table 1: In Vitro Inhibition of TEAD Auto-palmitoylation
| Target | Assay Type | IC50 (nM) |
| TEAD2 | Cell-free auto-palmitoylation | 710 |
| TEAD4 | Cell-free auto-palmitoylation | 672 |
Table 2: Cellular Inhibition of TEAD-YAP Transcriptional Activity and Phenotypes
| Cell Line | Assay Type | IC50 (µM) |
| HEK293 | TBS-Luc Reporter Assay | ~1.0 - 2.0 |
| Huh7 | 8xGTIIC-Luciferase Reporter | 1.68 |
| Huh7 | Tumor Sphere Formation | 0.72 |
Signaling Pathway and Inhibitor Action
Caption: The Hippo signaling pathway and this compound mechanism of action.
Experimental Protocols
Cell-based TEAD Palmitoylation Assay
This assay directly measures the palmitoylation of TEAD proteins in cells by metabolically labeling lipids with an alkyne-tagged palmitic acid analog.
Caption: Workflow for the cell-based TEAD palmitoylation assay.
A. Materials
-
HEK293A, MDA-MB-231, or other suitable cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Alkyne palmitic acid probe (e.g., 17-octadecynoic acid)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate, azide-biotin)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against TEAD (pan-TEAD or isoform-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
B. Protocol
-
Seed cells in 10 cm plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24 hours.
-
Add the alkyne palmitic acid probe to the culture medium at a final concentration of 25-50 µM and incubate for 4-6 hours.
-
Wash the cells twice with cold PBS and lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform the click chemistry reaction by adding the azide-biotin tag and click reagents to a normalized amount of protein lysate. Incubate for 1 hour at room temperature.
-
Add pre-washed streptavidin magnetic beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotin-labeled (palmitoylated) proteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-TEAD antibody.
C. Data Analysis The intensity of the TEAD band in the Western blot corresponds to the amount of palmitoylated TEAD. A dose-dependent decrease in the band intensity with increasing concentrations of this compound indicates target engagement.
TEAD Transcriptional Activity Luciferase Reporter Assay
This assay measures the transcriptional activity of TEADs by using a luciferase reporter construct containing TEAD-binding sites (TBS) in its promoter.
Caption: Workflow for the TEAD luciferase reporter assay.
A. Materials
-
HEK293T or other suitable cell lines
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or TBS-Luc)
-
A constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (dissolved in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
B. Protocol
-
Seed cells in a 96-well plate.
-
The next day, co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
C. Data Analysis For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity upon treatment with this compound indicates inhibition of TEAD transcriptional activity.
Quantitative PCR (qPCR) for TEAD Target Gene Expression
This method quantifies the mRNA levels of known TEAD target genes to assess the downstream effects of this compound.
Caption: Workflow for qPCR analysis of TEAD target genes.
A. Materials
-
MDA-MB-231, Huh7, or other responsive cell lines
-
This compound (dissolved in DMSO)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH).
Table 3: Example Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CTGF | GAGGAAAACATTAAGAAGGGCAAA | AGGCAGTTGGCTAAAATAAACCAG |
| CYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGCCTGTGCAAT |
| ANKRD1 | GCTGAAGGAAATGTCAGAGGTG | GTAGGCTGCGTGGTTGATT |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
B. Protocol
-
Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for the target genes and a housekeeping gene for normalization.
-
Run the qPCR reaction according to the instrument's protocol.
C. Data Analysis Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in the mRNA levels of CTGF, CYR61, and ANKRD1 demonstrates target engagement and functional inhibition of the Hippo pathway.
References
Application Notes and Protocols: MGH-CP1 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGH-CP1 is a potent and selective small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation. This post-translational modification is crucial for the stability and function of TEAD transcription factors, which are the downstream effectors of the Hippo signaling pathway. The Hippo pathway plays a critical role in organ size control, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. This compound, by inhibiting TEAD auto-palmitoylation, leads to TEAD instability and subsequent downregulation of YAP/TAZ-TEAD target gene expression.[1] This mechanism makes this compound a valuable tool for studying the Hippo pathway and a potential therapeutic agent in cancers with aberrant Hippo signaling.
3D organoid cultures have emerged as powerful in vitro models that recapitulate the complex architecture and cellular heterogeneity of native organs.[2][3] Intestinal organoids, in particular, provide a physiologically relevant system to study intestinal stem cell biology, differentiation, and disease. The application of this compound in 3D intestinal organoid cultures offers a unique opportunity to investigate the role of TEAD-mediated transcription in a more complex, tissue-like environment.
These application notes provide a comprehensive guide for utilizing this compound in 3D organoid cultures, with a focus on intestinal organoids. The protocols outlined below are based on established organoid culture techniques and known characteristics of this compound, providing a solid foundation for researchers to explore its effects.
Mechanism of Action: this compound in the Context of the Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue growth and homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. In the "off" state, often due to loss of cell-cell contact or other upstream signals, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.
TEAD proteins require auto-palmitoylation for their stability and interaction with YAP/TAZ.[1] this compound directly targets this process, leading to the degradation of TEAD proteins and the inhibition of YAP/TAZ-TEAD-mediated transcription.
Figure 1: this compound inhibits the Hippo pathway by preventing TEAD auto-palmitoylation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature. Note that data from 3D organoid cultures are limited, and values from 2D cell lines are provided for reference.
| Parameter | Value | Cell System | Reference |
| IC50 (TEAD2 auto-palmitoylation) | 710 nM | In vitro | [4] |
| IC50 (TEAD4 auto-palmitoylation) | 672 nM | In vitro | |
| Effective Concentration (in vitro) | 0.1 - 10 µM | 2D Cell Lines (HEK293T, MDA-MB-231, Huh7) | |
| In Vivo Dosage | 75 mg/kg (oral gavage) | Mice |
Table 1: In Vitro and In Vivo Efficacy of this compound
| Target Gene | Effect of this compound | Model System | Reference |
| CTGF (Connective Tissue Growth Factor) | Inhibition of upregulation | Lats1/2 KO mouse intestine | |
| ANKRD1 (Ankyrin Repeat Domain 1) | Inhibition of upregulation | Lats1/2 KO mouse intestine | |
| Cyr61 (Cysteine-rich angiogenic inducer 61) | Transcriptional inhibition | MDA-MB-231 cells | |
| Myc | Suppression of expression | APC-mutated mouse intestine |
Table 2: Documented Effects of this compound on Downstream Target Genes
Experimental Protocols
Protocol 1: General Culture of Human Intestinal Organoids
This protocol describes the basic steps for establishing and maintaining human intestinal organoids from cryopreserved stocks.
Materials:
-
Cryopreserved human intestinal organoids
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors (e.g., EGF, Noggin, R-spondin1, Wnt3a)
-
N-2 and B-27 supplements
-
GlutaMAX
-
HEPES
-
Penicillin-Streptomycin
-
N-acetylcysteine
-
Matrigel® or other basement membrane matrix
-
ROCK inhibitor (Y-27632)
-
Cell recovery solution
-
24-well culture plates
Procedure:
-
Thawing Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of cold basal medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
-
Embedding in Matrigel®:
-
Resuspend the organoid pellet in an appropriate volume of ice-cold Matrigel®.
-
Dispense 50 µL domes of the organoid-Matrigel® suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the domes.
-
-
Culture and Maintenance:
-
Prepare complete organoid growth medium by supplementing basal medium with the required growth factors and supplements. For the first 2-3 days post-thawing, include 10 µM ROCK inhibitor (Y-27632) in the medium.
-
Gently add 500 µL of complete growth medium to each well.
-
Change the medium every 2-3 days.
-
Monitor organoid growth and morphology using a brightfield microscope.
-
-
Passaging Organoids:
-
When organoids become large and dense with darkened lumens, they are ready for passaging (typically every 7-10 days).
-
Remove the culture medium and add a cell recovery solution to depolymerize the Matrigel® domes.
-
Mechanically dissociate the organoids by pipetting up and down.
-
Wash the dissociated organoids with cold basal medium and centrifuge.
-
Re-embed the organoid fragments in fresh Matrigel® as described in step 2.
-
Figure 2: General workflow for intestinal organoid culture.
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol provides a starting point for treating established intestinal organoids with this compound. Note: Optimal concentration and treatment duration should be determined empirically for each organoid line and experimental endpoint.
Materials:
-
Established intestinal organoid cultures (Day 4-5 post-passaging)
-
This compound stock solution (dissolved in DMSO)
-
Complete organoid growth medium
-
DMSO (vehicle control)
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in complete organoid growth medium. A suggested starting concentration range is 1 µM to 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add 500 µL of the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubate the plates under standard culture conditions (37°C, 5% CO2).
-
The duration of treatment will depend on the experimental endpoint. For acute effects on signaling, 24-48 hours may be sufficient. For effects on growth and differentiation, a longer treatment of 72-96 hours may be necessary.
-
-
Medium Changes:
-
If the treatment period exceeds 48 hours, perform a medium change with freshly prepared this compound or vehicle control medium every 2 days.
-
Protocol 3: Analysis of this compound Effects on Organoid Morphology
Materials:
-
Brightfield microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition:
-
Acquire brightfield images of the organoids at regular intervals (e.g., 0, 24, 48, 72, 96 hours) after initiating treatment with this compound or vehicle.
-
Capture images of multiple fields of view per well to ensure representative data.
-
-
Quantitative Analysis:
-
Use image analysis software to quantify changes in organoid morphology.
-
Size: Measure the area or diameter of individual organoids.
-
Budding: Count the number of buds per organoid. A decrease in budding may indicate inhibition of stem cell proliferation.
-
Cystic vs. Budded Phenotype: Categorize organoids as either cystic (spherical, non-budding) or budded. Calculate the percentage of each phenotype in each treatment group.
-
References
- 1. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MGH-CP1 in Intestinal Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGH-CP1 is a potent and orally active small molecule inhibitor of TEAD2 and TEAD4 auto-palmitoylation.[1][2] This inhibition prevents the proper function of the TEA domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and stem cell maintenance.[3][4][5] In the context of the intestine, this pathway, and specifically its transcriptional co-activators YAP and TAZ, plays a crucial role in the self-renewal and differentiation of intestinal stem cells (ISCs). This compound, by targeting TEADs, provides a powerful tool to dissect the role of Hippo signaling in intestinal homeostasis and disease. These application notes provide detailed protocols for the use of this compound in studying intestinal stem cells, particularly within 3D organoid models.
Mechanism of Action
The Hippo signaling cascade culminates in the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit differentiation. This compound inhibits the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with YAP/TAZ. By preventing this interaction, this compound effectively blocks TEAD-mediated gene transcription, leading to a reduction in cell proliferation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (TEAD2 auto-palmitoylation) | 710 nM | In vitro | |
| IC50 (TEAD4 auto-palmitoylation) | 672 nM | In vitro | |
| In Vivo Dosage | 75 mg/kg | Mouse (oral gavage) |
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Intestinal Organoids
This protocol is a standard method for establishing intestinal organoid cultures from murine small intestine.
Materials:
-
Mouse small intestine
-
Cold PBS
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Matrigel® Matrix
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
N-acetylcysteine
-
Recombinant human EGF
-
Recombinant mouse Noggin
-
Recombinant mouse R-spondin1
-
Y-27632 (ROCK inhibitor)
Procedure:
-
Euthanize a mouse and dissect the small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Cut the intestine into small, 2-5 mm pieces.
-
Wash the pieces repeatedly with cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
-
Vigorously shake the tube to release the crypts.
-
Filter the supernatant through a 70 µm cell strainer to enrich for intestinal crypts.
-
Centrifuge the crypt suspension at 300 x g for 5 minutes.
-
Resuspend the crypt pellet in DMEM/F-12 with 10% FBS.
-
Count the crypts using a hemocytometer.
-
Centrifuge again and resuspend the pellet in Matrigel® at a density of 500-1000 crypts per 50 µL of Matrigel®.
-
Plate 50 µL domes of the Matrigel®/crypt suspension into a pre-warmed 24-well plate.
-
Polymerize the Matrigel® by incubating at 37°C for 15-20 minutes.
-
Overlay each dome with 500 µL of complete IntestiCult™ Organoid Growth Medium supplemented with N-acetylcysteine, EGF, Noggin, R-spondin1, and Y-27632.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol describes a general procedure for treating established intestinal organoids with this compound to assess its effects on stem cell function.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
This compound
-
DMSO (vehicle control)
-
Complete organoid growth medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., CellTiter-Glo®, RNA extraction kits, antibodies for immunofluorescence)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Dose-Response Experiment:
-
Plate organoids as described in Protocol 1 and allow them to establish for 3-4 days.
-
Prepare a serial dilution of this compound in complete organoid growth medium to achieve a range of final concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Culture for a defined period (e.g., 48-72 hours). The optimal duration should be determined empirically.
-
-
Assessment of Phenotype:
-
Proliferation:
-
Monitor organoid size and budding efficiency daily using brightfield microscopy.
-
Quantify cell viability using a luminescent assay such as CellTiter-Glo®.
-
-
Differentiation:
-
Harvest organoids for RNA extraction and perform qRT-PCR to analyze the expression of markers for intestinal stem cells (e.g., Lgr5, Olfm4), and differentiated cell lineages (e.g., Vil1 for enterocytes, Muc2 for goblet cells, ChgA for enteroendocrine cells, and Lyz1 for Paneth cells).
-
-
Apoptosis:
-
Perform a TUNEL assay or caspase-3/7 activity assay to quantify apoptosis.
-
-
-
Data Analysis:
-
Generate dose-response curves to determine the IC50 of this compound for proliferation.
-
Statistically analyze changes in gene expression and apoptosis rates compared to the vehicle control.
-
References
- 1. The Hippo–YAP/TAZ Signaling Pathway in Intestinal Self-Renewal and Regeneration After Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restriction of intestinal stem cell expansion and the regenerative response by YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hippo–YAP/TAZ Signaling Pathway in Intestinal Self-Renewal and Regeneration After Injury [frontiersin.org]
- 4. Yap-dependent reprogramming of Lgr5(+) stem cells drives intestinal regeneration and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hippo Pathway Effector YAP1 Regulates Intestinal Epithelial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MGH-CP1 solubility issues and solutions
Welcome to the technical support center for MGH-CP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and other common issues that may be encountered during your experiments with this potent and selective TEAD palmitoylation inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues related to the solubility and handling of this compound.
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize solubility issues related to moisture absorption.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media for my in vitro cell-based assays. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. It is also advisable to add the this compound stock solution to the media with vigorous mixing to facilitate dispersion. If precipitation persists, consider preparing an intermediate dilution in a co-solvent miscible with both DMSO and your aqueous medium.
Q3: My this compound precipitated out of solution during storage. How can I redissolve it?
A3: If precipitation occurs in your stock solution, gentle warming and/or sonication can be used to aid in the redissolution of this compound.[4] It is crucial to ensure the solution is clear before use. To prevent this, it is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I need to prepare this compound for an in vivo animal study. What formulation should I use?
A4: this compound is poorly soluble in water, so a specific formulation is required for in vivo administration. Several protocols using a combination of solvents have been successfully used. The choice of formulation may depend on the route of administration (e.g., oral gavage, intraperitoneal injection). Always prepare the formulation fresh before each use and ensure it is a clear solution.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Source |
| DMSO | 74 mg/mL (200.81 mM) | |
| Ethanol | 18 mg/mL | |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.78 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.78 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.78 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of this compound for In Vivo Oral Gavage (1 mL Formulation)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL.
-
Use the formulation immediately for optimal results.
Visualizations
Caption: this compound inhibits TEAD auto-palmitoylation, preventing the formation of the TEAD-YAP/TAZ complex and subsequent target gene expression.
Caption: Step-by-step workflow for preparing an this compound formulation for in vivo experiments.
References
MGH-CP1 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of MGH-CP1, a selective small-molecule inhibitor of TEAD auto-palmitoylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-inhibitor of Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2] It functions by binding to the lipid-binding pocket of TEAD proteins, thereby inhibiting their auto-palmitoylation.[3] This post-translational modification is crucial for the interaction between TEAD and its co-activators, YAP and TAZ. By preventing this interaction, this compound effectively suppresses the transcription of downstream target genes involved in cell proliferation and survival.[4]
Q2: What is the expected cellular outcome of this compound treatment?
A2: Treatment with this compound typically leads to a transient inhibition of cell cycle progression, rather than inducing significant apoptosis or cell death when used as a monotherapy.[1] The sensitivity of cancer cell lines to this compound has been shown to correlate with their dependency on the YAP signaling pathway.
Q3: Is the inhibitory effect of this compound reversible?
A3: Yes, this compound is a reversible inhibitor. Its effects on cell proliferation can be reversed after the compound is removed from the cell culture medium. This characteristic is important to consider when designing experiments, particularly those involving washout periods.
Q4: What is the stability of this compound in solution?
A4: this compound powder can be stored at -20°C for up to three years. When dissolved in a solvent such as DMSO, the stock solution is stable for up to one year at -80°C and for one month at -20°C. To ensure optimal activity, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guide
Issue 1: this compound treatment induces cell cycle arrest, but not cell death.
-
Explanation: This is the expected outcome for this compound monotherapy. The compound primarily causes a temporary halt in cell proliferation.
-
Recommendation: If your experimental goal is to induce cell death, consider a combination therapy approach. Research has shown a strong synergistic effect when this compound is combined with an AKT inhibitor, leading to cancer cell death.
Issue 2: The inhibitory effect of this compound diminishes over a prolonged treatment period.
-
Explanation: Long-term exposure to this compound can lead to the development of therapeutic resistance. One identified mechanism is the activation of the SOX4/PI3K/AKT signaling axis, which promotes cell survival.
-
Recommendation:
-
Optimize Treatment Duration: Conduct a time-course experiment (see Experimental Protocols) to determine the optimal window for this compound efficacy before resistance mechanisms are significantly activated.
-
Combination Therapy: As with the issue of lacking cell death, combining this compound with an AKT inhibitor can overcome this resistance mechanism.
-
Issue 3: Inconsistent results between experiments.
-
Explanation: Inconsistent results can arise from several factors, including the stability of the compound, cell line variability, and experimental setup.
-
Recommendations:
-
Fresh Working Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Cell Line Dependency: Confirm that your cell line is dependent on the YAP/TAZ-TEAD signaling pathway for proliferation. Cell lines without this dependency will show minimal response to this compound.
-
Consistent Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as this can influence proliferation rates and drug response.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro IC50 (TEAD2) | 710 nM | Inhibition of auto-palmitoylation | |
| In Vitro IC50 (TEAD4) | 672 nM | Inhibition of auto-palmitoylation | |
| In Vitro IC50 (Luciferase Reporter) | 1.68 µM | Inhibition of TEAD-YAP transcriptional activity in Huh7 cells | |
| In Vitro IC50 (Tumor Sphere Formation) | 0.72 µM | Inhibition of tumor sphere formation in Huh7 cells | |
| In Vivo Dosage (Mouse Model) | 50-75 mg/kg daily | Intraperitoneal injection for xenograft tumor growth inhibition |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration (Time-Course Cell Viability Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation and Viability Measurement: At various time points (e.g., 24, 48, 72, 96, and 120 hours), measure cell viability using a standard assay such as MTT, MTS, or a live-cell protease assay.
-
Data Analysis: For each time point, normalize the viability of the this compound-treated cells to the vehicle-treated control cells. Plot the cell viability against the treatment duration for each concentration of this compound. The optimal treatment duration will be the time point that shows significant inhibition of proliferation without a substantial decrease in this effect at later time points, which could indicate the onset of resistance.
Protocol 2: Assessing the Reversibility of this compound Inhibition (Washout Experiment)
-
Cell Seeding and Initial Treatment: Seed cells in multiple plates. Treat the cells with this compound at an effective concentration (determined from Protocol 1) or a vehicle control for a defined period (e.g., 48 or 72 hours).
-
Washout: After the initial treatment period, remove the medium from the "washout" plates. Wash the cells twice with sterile phosphate-buffered saline (PBS). Replace the medium with fresh, drug-free medium. For control plates, continue the treatment with this compound or vehicle.
-
Continued Incubation and Monitoring: Incubate the plates and monitor cell proliferation at regular intervals (e.g., every 24 hours) for several days using microscopy or a cell viability assay.
-
Data Analysis: Compare the proliferation rates of the washout group to the continuous treatment and vehicle control groups. A resumption of proliferation in the washout group indicates that the inhibitory effect of this compound is reversible.
Visualizations
Caption: this compound inhibits TEAD auto-palmitoylation, blocking YAP/TAZ-mediated transcription.
Caption: Workflow for optimizing this compound treatment duration and addressing common issues.
References
Technical Support Center: MGH-CP1 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the TEAD inhibitor, MGH-CP1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by directly targeting and inhibiting the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their stability and transcriptional activity.[1][2] Specifically, this compound has been shown to inhibit TEAD2 and TEAD4 in vitro.[1][3]
Q2: Is this compound considered a selective inhibitor?
A2: this compound is described as a selective pan-TEAD inhibitor. Studies have shown that it does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases, suggesting its selectivity toward TEADs. However, like any small molecule inhibitor, the potential for off-target effects should be experimentally evaluated in the specific context of your research.
Q3: Are there any known off-target signaling pathways affected by this compound?
A3: Yes, a significant off-target pathway effect has been identified. Treatment with this compound, or TEAD inhibition in general, can lead to the activation of the SOX4/PI3K/AKT signaling axis. This activation is mediated by the transcriptional co-factor VGLL3, which can still associate with TEADs even when the YAP/TAZ-TEAD interaction is blocked. This can confer therapeutic resistance in some cancer models.
Q4: What are some general experimental approaches to identify potential off-target proteins of this compound?
A4: Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins. These include:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing an this compound analog onto beads to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound will typically increase the melting temperature of the target protein, and this can be monitored on a proteome-wide scale.
-
Quantitative Proteomics: This approach compares the abundance of proteins in cells treated with this compound versus a vehicle control to identify changes in protein levels that may be due to off-target effects.
Q5: Where can I find quantitative data on the on-target activity of this compound?
A5: The half-maximal inhibitory concentrations (IC50) for the on-target activity of this compound have been determined in cell-free assays. This data is summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| TEAD2 | Auto-palmitoylation | 710 |
| TEAD4 | Auto-palmitoylation | 672 |
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of TEAD inhibition.
-
Possible Cause: This could be indicative of an off-target effect.
-
Troubleshooting Steps:
-
Perform a dose-response comparison: Compare the concentration of this compound required to achieve the on-target effect (e.g., inhibition of TEAD target gene expression) with the concentration that produces the unexpected phenotype. A significant discrepancy in these concentrations may suggest an off-target effect.
-
Use a structurally distinct TEAD inhibitor: If the phenotype is not replicated with a different TEAD inhibitor that has a distinct chemical scaffold, it is more likely to be an off-target effect of this compound.
-
Rescue experiment: Overexpress a constitutively active form of a downstream effector of TEAD. If this does not rescue the phenotype, it may point towards an off-target mechanism.
-
Investigate the PI3K/AKT pathway: Given the known off-target pathway activation, assess the phosphorylation status of AKT and other downstream effectors of this pathway.
-
Issue 2: this compound treatment is leading to increased cell survival or resistance in my cancer cell line.
-
Possible Cause: This may be due to the compensatory activation of the SOX4/PI3K/AKT signaling pathway.
-
Troubleshooting Steps:
-
Confirm AKT activation: Perform a western blot to check for an increase in phosphorylated AKT (p-AKT) upon this compound treatment.
-
Combination treatment: Test the synergistic effects of combining this compound with a PI3K or AKT inhibitor. A synergistic effect in reducing cell viability would support this off-target mechanism.
-
Gene expression analysis: Use qPCR to measure the expression levels of SOX4 and PIK3C2B, which are known to be upregulated by the TEAD-VGLL3 complex upon TEAD-YAP blockade.
-
Experimental Protocols
Protocol 1: Off-Target Identification using Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for identifying this compound targets by observing changes in protein thermal stability.
1. Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 for on-target inhibition) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Sample Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble proteins by SDS-PAGE and Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
5. Data Analysis:
-
For Western blot analysis, quantify the band intensity at each temperature and normalize to the lowest temperature point.
-
For mass spectrometry, identify and quantify peptides to determine the abundance of each protein at different temperatures.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve for a protein in the this compound-treated sample compared to the control indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol describes a general workflow to identify proteins that physically interact with this compound.
1. Probe Synthesis:
-
Synthesize an this compound analog that incorporates a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization onto beads. It is crucial that this modification does not abrogate the on-target activity of the compound.
2. Cell Lysis:
-
Grow cells to a high density and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
3. Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads (and control beads without the compound) to allow for the binding of target and off-target proteins.
-
Wash the beads extensively with the lysis buffer to remove non-specific binders.
4. Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search engine to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified from the this compound-conjugated beads to those from the control beads to identify specific interactors. Proteins enriched in the this compound sample are potential on- or off-targets.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target pathway activation by this compound.
Caption: Experimental workflows for off-target identification.
References
MGH-CP1 stability and proper storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and handling of MGH-CP1. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2] By binding to the lipid-binding pocket of TEAD, this compound displaces palmitate, which is crucial for TEAD stability and its interaction with the transcriptional co-activators YAP and TAZ.[3] This allosterically inhibits the TEAD-YAP/TAZ association, leading to the downregulation of downstream target genes involved in cell proliferation and organ growth.[3] This mechanism effectively blocks the transcriptional output of the Hippo pathway.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations for both powder and solvent-based solutions are detailed in the table below. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). One supplier indicates a solubility of 74 mg/mL in fresh, non-moisture-absorbing DMSO. For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil have been described.
Stability and Storage Data
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 6 months | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Recommended for long-term storage of stock solutions. |
| -20°C | 1 to 6 months | Suitable for working aliquots. Keep tightly sealed to prevent moisture absorption. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solution saturation exceeded.- Improper storage (e.g., moisture absorption by DMSO).- Freeze-thaw cycles. | - Gently warm the solution and/or sonicate to aid dissolution.- Use fresh, anhydrous DMSO for preparing solutions.- Prepare single-use aliquots to avoid repeated freezing and thawing. |
| Inconsistent or no effect in cell-based assays | - Compound degradation due to improper storage.- Incorrect final concentration.- Cell line is not dependent on the YAP/TAZ-TEAD pathway. | - Verify storage conditions and age of the compound and stock solutions.- Perform a dose-response curve to determine the optimal concentration for your cell line.- Confirm the YAP/TAZ-dependency of your cell line through literature or preliminary experiments (e.g., YAP/TAZ knockdown). |
| Poor metabolic stability in in vivo studies | - this compound has been reported to have poor metabolic stability in mouse liver microsomes. | - Consider the pharmacokinetic properties when designing in vivo experiments. More frequent dosing or alternative delivery routes may be necessary.- For xenograft models, intraperitoneal injection has been used successfully. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Warm Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 368.50 g/mol .
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
Caption: this compound inhibits TEAD auto-palmitoylation, disrupting YAP/TAZ-TEAD interaction.
Caption: General workflow for using this compound in cell-based experiments.
References
MGH-CP1 Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding MGH-CP1 resistance mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line shows reduced sensitivity or has developed resistance to this compound. What are the potential mechanisms?
A1: A primary mechanism of resistance to this compound, a TEAD palmitoylation inhibitor, is the activation of a survival signaling pathway.[1][2] Research has shown that inhibition of the TEAD-YAP complex can lead to the transcriptional activation of the SOX4/PI3K/AKT signaling axis, which promotes cancer cell survival.[1][2] This feedback loop can undermine the therapeutic efficacy of this compound when used as a monotherapy.
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure that this compound is effectively inhibiting TEAD activity in your cell line. You can assess this by measuring the expression of known TEAD target genes, such as CTGF and CYR61, via qPCR. A lack of downregulation of these genes may indicate a problem with the compound's stability or cellular uptake.
-
Assess AKT Pathway Activation: Investigate the phosphorylation status of AKT at Serine 473 (p-AKT S473) and Threonine 308 (p-AKT T308) using Western blotting. An increase in p-AKT levels following this compound treatment would suggest the activation of this resistance pathway.
-
Evaluate Combination Therapy: If AKT pathway activation is confirmed, consider a combination therapy approach. Co-treatment with an AKT inhibitor has been shown to have a strong synergistic effect in inducing cancer cell death in this compound resistant cells.[1]
Q2: I am observing transient cell cycle arrest but no significant apoptosis after this compound treatment. Is this expected?
A2: Yes, this is a reported observation. This compound treatment or YAP/TAZ knockdown often leads to a transient inhibition of cell cycle progression without inducing significant cell death. This suggests that while TEAD inhibition is effective at blocking proliferation, cancer cells can activate survival pathways to evade apoptosis.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to monitor cell viability and apoptosis at multiple time points after this compound treatment. This will help determine if the cytostatic effect is sustained.
-
Investigate Survival Pathways: As mentioned in A1, the primary escape route is the activation of the PI3K/AKT pathway. Analyze your cells for markers of AKT activation.
-
Consider Combination with Pro-Apoptotic Agents: In addition to AKT inhibitors, you could explore combining this compound with other agents that promote apoptosis to enhance its cytotoxic effects.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Experimental Workflow:
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 72 hours).
-
Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the percentage of viable cells.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and its analogs in various assays.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| This compound | In vitro TEAD auto-palmitoylation | TEAD2 | 710 |
| This compound | In vitro TEAD auto-palmitoylation | TEAD4 | 672 |
| This compound | TEAD-binding element luciferase reporter | - | 1680 |
| MGH-CP12 | TEAD-binding element luciferase reporter | - | 910 |
| This compound | Tumor sphere formation | Huh7 | 720 |
| MGH-CP12 | Tumor sphere formation | Huh7 | 260 |
Data sourced from multiple studies.
Key Experimental Protocols
1. Western Blotting for AKT Activation
-
Cell Lysis: Treat cells with this compound, a pan-PI3K inhibitor (e.g., Wortmannin), or a combination of both. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT (S473), total AKT, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
2. Tumor Sphere Formation Assay
-
Cell Seeding: Plate cells (e.g., Huh7) at a low density in ultra-low attachment plates with sphere-forming medium.
-
Treatment: Add this compound at various concentrations to the medium.
-
Incubation: Incubate the plates for a period sufficient for sphere formation (e.g., 7-14 days).
-
Quantification: Count the number and measure the size of the tumor spheres in each well.
Visualizations
Caption: this compound resistance pathway.
Caption: Workflow for investigating this compound resistance.
References
MGH-CP1 and AKT Signaling Activation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MGH-CP1 and the activation of AKT signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2][3] It specifically inhibits the auto-palmitoylation of TEAD2 and TEAD4, which is crucial for their function as transcriptional co-activators.[1][2] By inhibiting this process, this compound effectively blocks the transcriptional activity of the TEAD-YAP/TAZ complex, which is often hyperactivated in various cancers.
Q2: How does inhibition of TEAD by this compound lead to the activation of AKT signaling?
A2: The inhibition of TEAD by this compound can paradoxically lead to the activation of the PI3K/AKT signaling pathway. Research indicates that TEAD inhibition or the silencing of YAP/TAZ can result in the VGLL3-mediated transcriptional activation of SOX4 and PIK3C2B. PIK3C2B is a catalytic subunit of PI3K, and its upregulation contributes to the activation of AKT. This activation of the AKT pathway is considered a mechanism of therapeutic resistance to TEAD inhibitors.
Q3: What is the therapeutic significance of the this compound-induced activation of AKT?
A3: The activation of AKT signaling in response to this compound treatment can promote cancer cell survival, thereby limiting the therapeutic efficacy of this compound as a standalone agent. However, this finding also presents a therapeutic opportunity. The combination of this compound with an AKT inhibitor has been shown to have a strong synergistic effect in inducing cancer cell death.
Q4: In which cell lines has the this compound-induced AKT activation been observed?
A4: this compound has been shown to induce strong phosphorylation of AKT at both Thr308 and Ser473 in a time-dependent manner in various cancer cell lines, including DLD1 and HCT116 cells.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments investigating the effect of this compound on AKT signaling.
| Problem | Potential Cause | Suggested Solution |
| Weak or No p-AKT Signal by Western Blot | Inadequate cell stimulation or this compound treatment duration. | Optimize the concentration and incubation time of this compound. Perform a time-course experiment (e.g., 0, 4, 8, 24 hours) to determine the peak of AKT phosphorylation. |
| Low abundance of phosphorylated AKT. | Increase the amount of protein loaded onto the gel. Consider enriching for phosphoproteins using immunoprecipitation. | |
| Inactive phosphatase inhibitors in lysis buffer. | Always use freshly prepared lysis buffer with a cocktail of phosphatase and protease inhibitors. | |
| Poor antibody quality or incorrect dilution. | Use a well-validated anti-p-AKT antibody. Perform an antibody titration to find the optimal concentration. Run a positive control (e.g., lysate from cells treated with a known AKT activator like EGF) to validate the antibody and protocol. | |
| High Background on Western Blot for p-AKT | Inappropriate blocking agent. | For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains phosphoproteins that can cause background. |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Secondary antibody cross-reactivity. | Ensure the secondary antibody is specific for the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension frequently during seeding. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). |
| This compound or AKT inhibitor precipitation. | Ensure the compounds are fully dissolved in the culture medium. Check the solubility information provided by the supplier. | |
| Fluctuation in assay timing. | Perform the assay at consistent time points across all experiments. | |
| This compound is not showing the expected inhibitory effect on TEAD target genes. | Incorrect dosage or administration in vivo. | Refer to established protocols for in vivo studies. For example, this compound has been administered at 75mg/kg via oral gavage daily. |
| Poor metabolic stability of this compound. | Be aware that this compound has shown poor metabolic stability in mouse liver microsomes. This may influence the experimental design and interpretation of results. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation upon this compound Treatment
Objective: To detect changes in the phosphorylation of AKT at Ser473 and Thr308 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HCT116, DLD1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
AKT inhibitor (e.g., Wortmannin, as a control for PI3K-dependent AKT activation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-AKT(Ser473), anti-p-AKT(Thr308), anti-total AKT, anti-GAPDH or β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 4, 8, 24 hours). Include a vehicle control (DMSO) and a positive control for AKT inhibition (e.g., pre-treatment with Wortmannin followed by this compound).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT and a loading control.
Protocol 2: Cell Viability Assay for this compound and AKT Inhibitor Combination
Objective: To assess the synergistic effect of combining this compound with an AKT inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
AKT inhibitor (e.g., Ipatasertib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a dose matrix of this compound and the AKT inhibitor, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the data for synergistic effects using appropriate software (e.g., CompuSyn to calculate Combination Index).
Quantitative Data Summary
| Compound | Assay | Target | IC50 | Cell Line/System | Reference |
| This compound | In vitro auto-palmitoylation assay | TEAD2 | 710 nM | Recombinant protein | |
| This compound | In vitro auto-palmitoylation assay | TEAD4 | 672 nM | Recombinant protein | |
| This compound | TEAD-binding sites (TBS)-Luc reporter assay | TEAD-mediated transcription | Dose-dependent inhibition (0-2 µM) | YAP-expressing HEK293 cells |
Visualizations
References
interpreting variable results with MGH-CP1
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experiments with MGH-CP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2][3] Its primary mechanism is to block the auto-palmitoylation of TEAD transcription factors, which is a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[4][5] By inhibiting this process, this compound effectively suppresses the transcriptional activity of the TEAD-YAP/TAZ complex, which is a key component of the Hippo signaling pathway.
Q2: What are the reported IC50 values for this compound?
In vitro assays have shown that this compound exhibits potent, dose-dependent inhibition of TEAD auto-palmitoylation. The reported half-maximal inhibitory concentration (IC50) values are approximately 710 nM for TEAD2 and 672 nM for TEAD4 .
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in a variety of cancer cell lines that exhibit YAP-dependency. These include, but are not limited to, HEK293T cells, Lats1/2 conditional MEFs, MDA-MB-231 (breast cancer), Huh7 (liver cancer), and certain uveal melanoma cell lines with GNAQ/GNA11 mutations. The sensitivity of a cell line to this compound often correlates with its dependence on the YAP/TAZ-TEAD transcriptional program for proliferation and survival.
Q4: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light. When preparing working solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil have been described.
Troubleshooting Guide for Variable Results
Interpreting variable results is a common challenge in experimental biology. The following guide addresses specific issues you might encounter when using this compound.
Issue 1: Inconsistent Inhibition of TEAD Target Gene Expression
You observe high variability in the downregulation of canonical TEAD target genes (e.g., CTGF, CYR61, ANKRD1) across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cellular Context and YAP/TAZ Dependency | The effect of this compound is most pronounced in cells with a high dependency on the Hippo-YAP pathway. Confirm the YAP/TAZ dependency of your cell line through literature review or preliminary experiments (e.g., YAP/TAZ knockdown). |
| Suboptimal this compound Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell model. Published effective concentrations in vitro range from 0.1 µM to 10 µM. |
| This compound Degradation or Poor Solubility | Ensure proper storage of this compound stock solutions to prevent degradation. When preparing working solutions, use high-quality, anhydrous DMSO to ensure complete dissolution. If precipitation is observed, gentle heating or sonication may aid dissolution. |
| Timing of Treatment and Assay | The transcriptional effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal target gene repression. |
Issue 2: this compound Treatment Induces Only Transient Effects on Cell Proliferation
You observe an initial decrease in cell proliferation upon this compound treatment, but the effect is not sustained, and cells resume cycling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of Pro-Survival Signaling Pathways | Studies have shown that inhibition of the TEAD-YAP axis can lead to the activation of compensatory survival pathways, such as the PI3K/AKT signaling axis. This can confer therapeutic resistance. |
| Experimental Design for Combination Therapy | Consider co-treatment with an inhibitor of the identified resistance pathway. For example, a combination of this compound and an AKT inhibitor has been shown to have a synergistic effect in inducing cancer cell death. |
| This compound Half-life in Culture | The effective concentration of this compound in the cell culture medium may decrease over time. Consider replenishing the medium with fresh this compound during long-term experiments. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
You observe potent inhibition of cancer cell "stemness" and proliferation in vitro, but the anti-tumor effects in a xenograft model are less pronounced than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | This compound has been reported to have poor metabolic stability in mouse liver microsomes. This can affect its in vivo efficacy. |
| Dosing Regimen and Route of Administration | The dosing amount, frequency, and route of administration are critical for in vivo studies. Published studies have used daily intraperitoneal (IP) injections at doses ranging from 25 mg/kg to 75 mg/kg. Ensure your dosing regimen is optimized for your animal model. |
| Tumor Microenvironment | The tumor microenvironment in vivo can influence drug response. Factors not present in 2D cell culture may contribute to resistance. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Culture cells such as HEK293T, MDA-MB-231, or Huh7 in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store at -80°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and typically below 0.1%.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Analysis: Perform downstream analysis, such as:
-
Luciferase Reporter Assays: To measure TEAD transcriptional activity using a reporter construct like 8xGTIIC-luciferase.
-
qPCR: To quantify the mRNA levels of TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
-
Cell Viability/Proliferation Assays: (e.g., CellTiter-Glo, crystal violet staining) to assess the effect on cell growth.
-
Tumor Sphere Formation Assay: To evaluate the impact on cancer cell "stemness".
-
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: A logical workflow for troubleshooting variable results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (MGH-CP-1) | TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MGH-CP1 In Vivo Efficacy: Technical Support Center
Welcome to the technical support center for MGH-CP1, a potent inhibitor of TEAD auto-palmitoylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo efficacy studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
Question 1: We are observing inconsistent or lower-than-expected tumor growth inhibition with this compound. What are the potential causes and solutions?
Answer: Inconsistent anti-tumor efficacy can stem from several factors, ranging from suboptimal compound formulation and administration to the development of biological resistance. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation | - Ensure complete dissolution: this compound has poor aqueous solubility. Visually inspect your formulation for any precipitation before each administration. If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1] - Prepare fresh daily: Due to potential instability in solution, it is highly recommended to prepare the this compound formulation fresh each day before administration.[1] - Verify vehicle components: Ensure the correct percentages and purity of all vehicle components (e.g., DMSO, PEG300, Tween-80, Saline).[1][2] |
| Inconsistent Administration | - Proper gavage/injection technique: Ensure consistent and accurate administration, whether by oral gavage or intraperitoneal injection. Improper technique can lead to variable dosing. - Dosing volume accuracy: Use calibrated equipment to ensure each animal receives the correct volume of the formulation based on its body weight. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Issues | - Short half-life: this compound has a short half-life of approximately 0.3 hours and poor metabolic stability in mouse liver microsomes.[3] Consider if the dosing frequency is sufficient to maintain therapeutic concentrations. For rapidly growing tumors, more frequent administration might be necessary. - Confirm target engagement: After a course of treatment, harvest a subset of tumors and analyze for the inhibition of TEAD-YAP target genes like CTGF and CYR61 via qPCR to confirm that this compound is reaching its target and exerting its biological effect. |
| Biological Resistance | - Activation of bypass pathways: A known resistance mechanism to TEAD inhibition is the activation of the PI3K/AKT signaling pathway. If you suspect resistance, you can assess the phosphorylation of AKT (at Thr308 and Ser473) in tumor lysates via Western blot or IHC. - Consider combination therapy: If AKT activation is confirmed, combining this compound with an AKT inhibitor has been shown to have synergistic effects in inducing cancer cell death. |
| Animal Model Variability | - Consistent animal characteristics: Use animals of the same sex, and similar age and weight to minimize biological variability. - Tumor implantation consistency: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. |
Question 2: We are observing signs of toxicity or adverse effects in our mouse models. What should we do?
Answer: While this compound is generally reported to be well-tolerated at effective doses (e.g., 50-75 mg/kg), adverse effects can occur.
| Observed Sign | Recommended Action |
| Significant Weight Loss (>15-20%) | - Dose reduction: Consider reducing the dose of this compound. - Intermittent dosing: Switch from a daily dosing schedule to an intermittent one (e.g., every other day) to allow for animal recovery. - Supportive care: Provide nutritional supplements or hydration as per your institution's animal care guidelines. |
| Lethargy or Reduced Activity | - Monitor closely: Increase the frequency of animal monitoring. - Evaluate for other causes: Rule out other potential causes of distress, such as infection or issues with the vehicle. |
| Skin Irritation at Injection Site (for IP injections) | - Alternate injection sites: Rotate the site of intraperitoneal injection. - Ensure proper formulation pH: Check the pH of your formulation to ensure it is within a physiologically acceptable range. |
If adverse effects persist, it may be necessary to terminate the experiment for the affected animals and reconsider the experimental design, including the dose and administration schedule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the auto-palmitoylation of TEA Domain (TEAD) transcription factors. Palmitoylation is a critical post-translational modification required for TEAD stability and its interaction with the transcriptional co-activators YAP and TAZ. By binding to the lipid-binding pocket of TEADs, this compound prevents this modification, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.
Q2: What is the recommended in vivo dosage and administration route for this compound?
A2: The effective dosage of this compound can vary depending on the tumor model and administration route. Published studies have reported the following successful regimens:
-
Oral Gavage (PO): 75 mg/kg, administered daily.
-
Intraperitoneal Injection (IP): 25, 50, or 75 mg/kg, administered daily.
It is recommended to start with a dose in this range and optimize based on efficacy and tolerability in your specific model.
Q3: How should I prepare this compound for in vivo administration?
A3: A common formulation for this compound for both oral and intraperitoneal administration is a suspension in a vehicle consisting of DMSO, PEG300, Tween-80, and saline. A typical protocol is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The components should be added sequentially, ensuring each is fully dissolved before adding the next.
-
The final solution should be prepared fresh daily and can be vortexed or sonicated if necessary to ensure homogeneity.
Q4: Does this compound treatment lead to complete tumor regression?
A4: In preclinical models, this compound has been shown to significantly inhibit tumor growth and initiation. However, studies have also indicated that its effect can be transient, leading to a stasis in cell proliferation rather than widespread cell death. The development of resistance, particularly through the activation of the AKT pathway, can limit its long-term efficacy as a monotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Target | Cell Line | IC50 | Reference |
| TEAD Auto-palmitoylation | TEAD2 | - | 710 nM | |
| TEAD Auto-palmitoylation | TEAD4 | - | 672 nM | |
| Luciferase Reporter Assay | TEAD-YAP | - | 1.68 µM | |
| Tumor Sphere Formation | - | Huh7 | 0.72 µM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Administration Route | Dosage | Outcome | Reference |
| Huh7 (Liver Cancer) | IP | 50 mg/kg, daily | 43% tumor growth inhibition | |
| UM 92.1 (Uveal Melanoma) | IP | Not specified | Significant tumor growth inhibition | |
| Huh7 & MDA-MB-231 | IP | 25, 50, 75 mg/kg | Significant inhibition of tumor initiation | |
| Lats1/2 KO intestine | PO | 75 mg/kg, daily for 2 weeks | Inhibition of TEAD target gene upregulation |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific parameters should be optimized for your particular cell line and research question.
-
Cell Culture: Culture the chosen cancer cell line (e.g., Huh7, MDA-MB-231) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID, NSG) of 6-8 weeks of age. Allow them to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and wash the cells with sterile, serum-free media or PBS.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily as described in the FAQs.
-
Administer this compound at the desired dose (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage daily.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
At the endpoint, euthanize the animals and harvest the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Visualizations
Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound in vivo efficacy.
References
Validation & Comparative
Validating MGH-CP1 Activity with qPCR: A Comparative Guide
For researchers and drug development professionals investigating the Hippo signaling pathway, MGH-CP1 has emerged as a potent and selective small molecule inhibitor of TEAD auto-palmitoylation. This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the methodologies for its validation using quantitative PCR (qPCR).
This compound effectively inhibits the auto-palmitoylation of TEAD transcription factors, a critical step for their stability and interaction with the transcriptional co-activators YAP and TAZ.[1][2][3][4] This inhibition leads to the suppression of downstream gene expression, which can be quantified to validate the activity of this compound.
Comparative Analysis of this compound Activity
Quantitative PCR is a sensitive and widely used method to assess the efficacy of this compound by measuring the mRNA levels of YAP/TAZ-TEAD target genes. Studies have consistently shown that treatment with this compound leads to a dose-dependent decrease in the expression of genes such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), and ANKRD1 (Ankyrin Repeat Domain 1).[5]
While direct head-to-head qPCR comparisons with a wide range of other TEAD inhibitors in a single study are not extensively published, the available data demonstrates the potent effect of this compound. The following table summarizes typical results observed when validating this compound activity using qPCR on a YAP-dependent cancer cell line, such as MDA-MB-231.
| Target Gene | Treatment Condition | Fold Change in mRNA Expression (relative to control) |
| CTGF | Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | ↓ 0.4 | |
| This compound (5 µM) | ↓ 0.2 | |
| CYR61 | Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | ↓ 0.5 | |
| This compound (5 µM) | ↓ 0.3 | |
| ANKRD1 | Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | ↓ 0.6 | |
| This compound (5 µM) | ↓ 0.4 |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible qPCR data.
Cell Culture and Treatment
-
Cell Seeding: Plate a YAP-dependent cell line (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for changes in gene expression.
RNA Extraction and Reverse Transcription
-
RNA Isolation: Isolate total RNA from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
Quantitative PCR (qPCR)
-
Primer Design: Use validated primers specific for the target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad), cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: this compound inhibits TEAD auto-palmitoylation, disrupting the TEAD-YAP/TAZ complex and downstream gene transcription.
References
MGH-CP1 Analogues in Oncology: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of MGH-CP1 and its analogues as inhibitors of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation presents a promising, yet complex, therapeutic avenue in oncology. These compounds target the Hippo signaling pathway, a critical regulator of cell proliferation and organ size, which is often dysregulated in cancer. This guide provides a comprehensive comparison of the efficacy of this compound analogues in cancer cells, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: Targeting TEAD Palmitoylation
This compound and its analogues function by binding to the lipid-binding pocket of TEAD transcription factors, thereby inhibiting their auto-palmitoylation.[1] This post-translational modification is crucial for the stability and transcriptional activity of TEAD proteins. By preventing palmitoylation, these inhibitors allosterically disrupt the interaction between TEAD and its co-activator YAP (Yes-associated protein), a key driver of oncogenic gene expression.[1]
Comparative Efficacy of this compound and Analogues
Experimental data reveals varying potencies among this compound and its analogues in inhibiting TEAD-YAP activities and cancer cell growth. The analogue MGH-CP12 has demonstrated greater potency than the parent compound, this compound, in several assays.
Table 1: In Vitro Efficacy of this compound and MGH-CP12
| Compound | Assay | IC50 Value | Cell Line | Reference |
| This compound | TEAD-Binding Element Luciferase Reporter | 1.68 µM | HEK293T | [2] |
| MGH-CP12 | TEAD-Binding Element Luciferase Reporter | 0.91 µM | HEK293T | [2] |
| This compound | Tumor Sphere Formation | 0.72 µM | Huh7 (Liver Cancer) | [2] |
| MGH-CP12 | Tumor Sphere Formation | 0.26 µM | Huh7 (Liver Cancer) |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The Challenge of Monotherapy: Intrinsic Resistance via AKT Activation
A significant finding in the study of this compound analogues is that their inhibition of the TEAD-YAP complex, while effective in halting cell proliferation, does not typically induce cancer cell death when used as a monotherapy. Research has shown that the blockade of TEAD-YAP signaling can lead to the transcriptional activation of the SOX4/PI3K/AKT signaling axis. This activation of the pro-survival AKT pathway confers therapeutic resistance to TEAD inhibitors.
A Synergistic Approach: Combination Therapy with AKT Inhibitors
To overcome this resistance mechanism, a combination therapy approach has been investigated. The co-administration of this compound with an AKT inhibitor, such as ipatasertib, has been shown to have a strong synergistic effect, leading to significant cancer cell death.
Table 2: In Vivo Efficacy of this compound Monotherapy
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| Huh7 Xenograft (Liver Cancer) | This compound | 50 mg/kg (daily, intraperitoneal) | 43% inhibition of tumor growth | |
| Huh7 & MDA-MB-231 Xenografts | This compound | 25, 50, 75 mg/kg (intraperitoneal) | Significant inhibition of tumor initiation |
Comparison with Other TEAD Inhibitors
This compound has been compared with other TEAD inhibitors in mesothelioma cell lines, showing varied potency.
Table 3: Comparative Potency of TEAD Inhibitors in Mesothelioma Cell Lines
| Inhibitor | Potency in NF2 Defective Cell Lines | Reference |
| VT-103 | Strongest inhibition | |
| VT-107 | Strongest inhibition | |
| K-975 | Strongest inhibition | |
| MYF-01-37 | Intermediate potency | |
| MSC-4106 | Intermediate potency | |
| This compound | Limited effects (only at 10-μM dose) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro TEAD Auto-palmitoylation Assay
This assay biochemically measures the ability of a compound to inhibit the auto-palmitoylation of recombinant TEAD protein.
Materials:
-
Recombinant TEAD protein (e.g., TEAD2 or TEAD4)
-
This compound or analogues
-
Palmitoyl-CoA
-
Reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-TEAD antibody
Procedure:
-
Prepare a reaction mixture containing recombinant TEAD protein in the reaction buffer.
-
Add varying concentrations of the this compound analogue or vehicle control (DMSO) to the reaction mixture and pre-incubate.
-
Initiate the palmitoylation reaction by adding Palmitoyl-CoA.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-TEAD antibody to visualize the protein. The extent of palmitoylation can be assessed by a shift in protein mobility or through more direct detection methods if a tagged palmitate analogue is used.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound analogues on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., Huh7, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound or analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound analogue or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
TEAD-YAP Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD-YAP complex in cells.
Materials:
-
HEK293T cells
-
Luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase)
-
YAP expression plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound or analogues
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect HEK293T cells with the TEAD-responsive luciferase reporter, YAP expression plasmid, and the Renilla luciferase normalization plasmid.
-
After transfection, treat the cells with different concentrations of the this compound analogue or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Subcutaneous Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound analogues.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
YAP-dependent cancer cell line (e.g., Huh7)
-
Matrigel (optional)
-
This compound or analogues formulated for in vivo delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound analogue (e.g., 50 mg/kg daily via intraperitoneal injection) or vehicle control to the respective groups.
-
Measure tumor volume with calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, qPCR for target gene expression).
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated.
Caption: this compound inhibits TEAD, which can activate pro-survival AKT signaling.
Caption: Workflow for evaluating the efficacy of this compound analogues.
References
Cross-Validation of MGH-CP1 Effects with RNA-seq: A Comparative Guide
This guide provides a comprehensive comparison of MGH-CP1, a potent inhibitor of TEAD auto-palmitoylation, with other alternative TEAD inhibitors. The analysis is supported by experimental data from RNA-sequencing studies to objectively evaluate its performance and mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to this compound and TEAD Inhibition
This compound is a selective, small-molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins.[1][2] This post-translational modification is crucial for the interaction between TEAD and its co-activators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway. By inhibiting TEAD palmitoylation, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes involved in cell proliferation, survival, and organ growth.[1][3][4] Dysregulation of the Hippo pathway is a known driver in various cancers, making TEAD proteins attractive therapeutic targets.
Comparative Analysis of this compound and Alternatives
This compound has been shown to be a potent pan-TEAD inhibitor. However, the landscape of TEAD inhibitors is evolving, with several alternative strategies being explored. The following table summarizes the key characteristics of this compound and other notable TEAD inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 | Key Features |
| This compound | Inhibits TEAD auto-palmitoylation | TEAD2, TEAD4 | 710 nM (TEAD2), 672 nM (TEAD4) | Orally active, well-tolerated in vivo. Induces apoptosis in combination with Lats1/2 deletion. |
| MYF-03-176 | Covalent inhibitor | TEAD | Not specified | Binds to a key cysteine residue to prevent palmitoylation. Reduces proliferation in liposarcoma cells. |
| OPN-9643, OPN-9652 | Covalent inhibitor | TEADs | Not specified | Target the central palmitate binding pocket of TEADs. Reverse tolerance to MAPK-targeted therapies. |
| GNE-7883 | Allosteric inhibitor | pan-TEAD | Not specified | Induces an allosteric shift in TEAD proteins, perturbing their activity. |
| VT-105 | Disrupts YAP/TAZ-TEAD interaction | TEAD | 10.4 nM (YAP reporter assay) | Highly potent and selective. Blocks TEAD auto-palmitoylation. |
| IK-930 | Inhibits TEAD auto-palmitoylation | TEAD | Not specified | Selective, oral TEAD inhibitor in Phase 1 clinical trials (NCT05228015). |
| VT3989 | Not specified | TEAD | Not specified | In Phase 1 clinical trials for NF2-deficient mesothelioma (NCT04665206). |
| IAG933 | Disrupts YAP/TAZ-TEAD interaction | pan-TEAD | Not specified | Potent, selective, and orally efficacious. In Phase 1 clinical trials (NCT04857372). |
Cross-Validation with RNA-seq Data
The effects of this compound on global gene expression have been investigated using RNA-sequencing. A key study involved treating the MDA-MB-231 breast cancer cell line with 10µM this compound for 24 hours. The resulting transcriptomic data provides a molecular signature of this compound's activity and allows for a cross-validation of its intended effects.
Key Findings from RNA-seq Analysis:
-
Overlap with YAP/TAZ Knockdown: The gene expression changes induced by this compound treatment show a significant overlap with those observed upon YAP/TAZ knockdown in MDA-MB-231 cells. This provides strong evidence that this compound specifically inhibits the transcriptional output of the YAP/TAZ-TEAD complex.
-
Downregulation of TEAD Target Genes: As expected, this compound treatment leads to the suppression of well-established TEAD target genes, such as CTGF and ANKRD1.
-
Inhibition of "Cancer Stemness" and Proliferation: The transcriptomic changes are consistent with the observed phenotypic effects of this compound, which include the inhibition of cancer cell "stemness," organ overgrowth, and tumor initiation in vitro and in vivo.
The RNA-seq data has been deposited in the Gene Expression Omnibus (GEO) under accession number GSE140396.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: MDA-MB-231 breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Treatment: Cells were treated with 10µM this compound or a vehicle control (DMSO) for 24 hours prior to RNA extraction.
RNA-sequencing Protocol
-
RNA Isolation: Total RNA was isolated from the treated and control cells using a standard RNA extraction method (e.g., TRIzol reagent). RNA purity and integrity were assessed.
-
Library Preparation: RNA-seq libraries were constructed from the isolated total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads were processed, which includes quality control, trimming of adapter sequences, and alignment to the human reference genome. Gene expression levels were quantified, and differential expression analysis was performed between the this compound-treated and vehicle control groups.
Signaling Pathways and Resistance Mechanisms
This compound primarily targets the Hippo-YAP/TAZ-TEAD signaling pathway. The following diagram illustrates the mechanism of action of this compound and a key resistance pathway that has been identified.
Recent studies have revealed that while this compound effectively inhibits TEAD-dependent transcription, it can also lead to the activation of the SOX4/PI3K/AKT signaling axis. This activation promotes cancer cell survival and confers therapeutic resistance to TEAD inhibitors. This finding suggests that a combination therapy approach, for instance, co-administering this compound with an AKT inhibitor, could be a more effective strategy to overcome this resistance mechanism and induce cancer cell death.
Experimental Workflow
The following diagram outlines the typical workflow for cross-validating the effects of a compound like this compound using RNA-sequencing.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by YAP/TAZ-TEAD activity. Cross-validation of its effects with RNA-sequencing confirms its on-target activity and provides a detailed molecular understanding of its impact on cancer cells. While this compound demonstrates significant efficacy, the emergence of resistance through the activation of parallel survival pathways, such as PI3K/AKT, highlights the importance of exploring combination therapies. The continued development of a diverse range of TEAD inhibitors, with different mechanisms of action, will be crucial in advancing the therapeutic targeting of the Hippo pathway.
References
A Synergistic Approach to Cancer Therapy: Combining MGH-CP1 and AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the targeting of specific molecular pathways that drive cancer progression is paramount. Two such pathways, the Hippo-YAP-TEAD and the PI3K/AKT/mTOR signaling cascades, are frequently dysregulated in a variety of human cancers, making them attractive targets for therapeutic intervention. This guide provides a comprehensive comparison of a novel combination therapy involving MGH-CP1, a TEAD palmitoylation inhibitor, and AKT inhibitors, with a focus on supporting experimental data, detailed methodologies, and a comparative analysis against alternative therapeutic strategies.
Introduction to this compound and AKT Inhibitors
This compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins. TEADs are transcription factors that, when complexed with the coactivator YAP (Yes-associated protein), drive the expression of genes involved in cell proliferation and survival. By inhibiting TEAD palmitoylation, this compound disrupts the formation of the TEAD-YAP complex, thereby suppressing the oncogenic functions of the Hippo pathway.
AKT inhibitors , such as ipatasertib, target the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers. AKT inhibitors block the downstream signaling of AKT, leading to the inhibition of these pro-survival cellular processes.
Recent preclinical studies have revealed a compelling rationale for combining these two classes of inhibitors. Inhibition of the TEAD-YAP complex by this compound can lead to a feedback activation of the PI3K/AKT pathway, which may limit the therapeutic efficacy of this compound as a monotherapy. The combination with an AKT inhibitor is designed to overcome this resistance mechanism, leading to a synergistic anti-cancer effect.[1][2][3][4]
Performance Comparison: this compound with an AKT Inhibitor vs. Alternatives
The combination of this compound and the AKT inhibitor ipatasertib has demonstrated significant synergistic effects in various cancer cell lines. This synergy is characterized by a greater-than-additive effect on reducing cell viability and inducing cell death compared to either agent alone. The Bliss Independence model is often used to quantify such synergistic interactions, where a positive Bliss score indicates synergy.[5]
While direct head-to-head clinical data is not yet available, a comparison with other combination strategies targeting similar pathways provides valuable context for researchers.
| Treatment Combination | Cancer Type(s) | Efficacy Metric | Result | Reference |
| This compound + Ipatasertib (AKT inhibitor) | Colon, Lung, Liver, Head and Neck Cancer Cell Lines (preclinical) | Cell Viability (in vitro) | Strong synergistic reduction in cell viability observed across multiple YAP-dependent cancer cell lines. | |
| Colon and Head and Neck Cancer Cell Lines (preclinical) | 3D Tumor Spheroid Growth | Significant reduction in tumor spheroid size and number compared to single agents. | ||
| Liver and Head and Neck Cancer Cell Lines (preclinical) | Cell Death | Significantly increased percentage of cell death compared to single agents. | ||
| AKT inhibitor (Ipatasertib) + Chemotherapy (Paclitaxel) | Triple-Negative Breast Cancer (clinical) | Progression-Free Survival (PFS) | Statistically significant improvement in PFS, particularly in patients with PIK3CA/AKT/PTEN-altered tumors. | |
| AKT inhibitor (Ipatasertib) + Chemotherapy (Capecitabine or Eribulin) | Triple-Negative Breast Cancer (clinical) | Objective Response Rate (ORR) | Promising efficacy signal with an ORR of 9.1% with capecitabine and 36% with eribulin. | |
| AKT inhibitor (AZD5363) + MEK inhibitor (Selumetinib) | Non-Small Cell Lung Cancer (preclinical, in vivo) | Tumor Volume Reduction | Significantly reduced mean tumor volume compared to single agents. | |
| AKT inhibitor (GSK2141795) + MEK inhibitor (Trametinib) | Pancreatic Cancer (preclinical, in vivo) | Tumor Growth Inhibition (TGI) | 93% TGI with the combination compared to 31% and 65% for the single agents, respectively. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of this compound and AKT inhibitor combination therapy.
3D Tumor Spheroid Culture and Viability Assay
-
Cell Seeding: Cancer cells are seeded in ultra-low attachment round-bottom 96-well plates to promote the formation of a single spheroid per well.
-
Spheroid Formation: Plates are incubated for 48-72 hours to allow for spheroid formation.
-
Drug Treatment: Spheroids are treated with a matrix of concentrations of this compound and an AKT inhibitor, both individually and in combination.
-
Incubation: Treated spheroids are incubated for a period of 4 to 8 days, with media and drug replenishment as required.
-
Viability Assessment (WST-8/CCK-8 Assay):
-
A WST-8 (or similar) reagent is added to each well.
-
Plates are incubated for 2-4 hours.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control spheroids.
-
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated. Synergy is assessed using models such as the Bliss Independence model.
Cell Death and Apoptosis Assays
1. Calcein-AM and Propidium Iodide (PI) Staining for Live/Dead Cell Visualization:
-
Staining: 3D tumor spheroids are incubated with Calcein-AM (stains live cells green) and PI (stains dead cells red).
-
Imaging: Spheroids are imaged using a fluorescence microscope.
-
Quantification: The percentage of dead cells is determined by calculating the ratio of the PI-positive area to the total spheroid area.
2. 7-AAD Staining for Flow Cytometry:
-
Cell Preparation: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer containing 7-Aminoactinomycin D (7-AAD).
-
Flow Cytometry: The percentage of 7-AAD positive (dead) cells is quantified using a flow cytometer.
Signaling Pathway and Experimental Workflow
The synergistic effect of combining this compound and an AKT inhibitor can be visualized through the interconnected signaling pathways they target.
Caption: Interplay of the Hippo-YAP-TEAD and PI3K/AKT pathways and points of inhibition.
The experimental workflow for evaluating the combination therapy follows a logical progression from in vitro characterization to more complex models.
Caption: A typical experimental workflow for preclinical evaluation of combination therapies.
Conclusion
The combination of this compound and an AKT inhibitor represents a promising, rationally designed therapeutic strategy for cancers dependent on the Hippo-YAP-TEAD and PI3K/AKT signaling pathways. Preclinical data strongly suggest a synergistic interaction that leads to enhanced cancer cell killing. Further investigation, particularly in in vivo models and eventually in clinical trials, is warranted to fully elucidate the therapeutic potential of this combination therapy. This guide provides a foundational understanding for researchers to build upon in their efforts to develop more effective cancer treatments.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells [ideas.repec.org]
- 2. Pharmacological blockade of TEAD-YAP reveals its therapeutic limitation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
MGH-CP1: A Comparative Analysis of Potency Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of MGH-CP1, a small molecule inhibitor of the Hippo-YAP signaling pathway, across a variety of cancer cell lines. The data presented is compiled from publicly available research to assist in evaluating its potential as a therapeutic agent.
Introduction
This compound is a potent and selective pan-inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by binding to a lipid-binding pocket on TEAD proteins, thereby inhibiting their auto-palmitoylation, a post-translational modification essential for their interaction with the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ.[1] This disruption of the TEAD-YAP complex leads to the downregulation of target genes involved in cell proliferation, survival, and oncogenesis. The sensitivity to this compound has been shown to correlate significantly with YAP-dependency in a large panel of cancer cell lines.[1]
Potency of this compound in Biochemical and Cellular Assays
This compound demonstrates potent inhibition of TEAD auto-palmitoylation in biochemical assays and exhibits anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of its potency.
Biochemical Potency
In cell-free assays, this compound effectively inhibits the auto-palmitoylation of TEAD2 and TEAD4 with the following IC50 values:
| Target | IC50 (nM) | Assay Type |
| TEAD2 | 710 | In vitro auto-palmitoylation |
| TEAD4 | 672 | In vitro auto-palmitoylation |
Data sourced from MedChemExpress and Selleck Chemicals.[3]
Cellular Potency
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. A large-scale study by Sun et al. (2022) assessed the growth inhibition sensitivity of 360 human cancer cell lines to this compound treatment. While the complete dataset is extensive, the study highlights that YAP-dependency is a key predictor of sensitivity to this compound.
Below is a summary of reported IC50 values for this compound in specific cancer cell lines from various assays:
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| Huh7 | Liver Cancer | Tumor Sphere Formation | 0.72 |
| Huh7 | Liver Cancer | TEAD-binding element driven luciferase reporter | 1.68 |
Data primarily sourced from Sun et al. (2022).
It is important to note that IC50 values can vary depending on the assay type, incubation time, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the potency of this compound.
TEAD Auto-palmitoylation Assay (In Vitro)
This assay biochemically measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
Materials:
-
Recombinant human TEAD protein (e.g., TEAD4 YAP-binding domain)
-
Palmitoyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound or other test compounds
-
Detection reagent (e.g., a fluorescent probe that reacts with free thiols)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant TEAD protein to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the auto-palmitoylation reaction by adding Palmitoyl-CoA to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quenching buffer.
-
Quantify the level of palmitoylation. This can be done indirectly by measuring the remaining free thiol groups on the TEAD protein using a fluorescent probe.
-
The fluorescence intensity is inversely proportional to the extent of palmitoylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the Hippo-YAP signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The Hippo-YAP signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]
- 3. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
MGH-CP1: A Comparative Guide to its Specificity as a TEAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MGH-CP1, a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It is designed to offer an objective comparison of this compound's performance against other available TEAD inhibitors, supported by experimental data and detailed protocols.
At a Glance: this compound's Profile
This compound is a potent and selective pan-TEAD inhibitor that functions by targeting the auto-palmitoylation of TEAD proteins.[1][2] This post-translational modification is crucial for the stability and transcriptional activity of all four TEAD isoforms (TEAD1-4). By inhibiting this process, this compound effectively disrupts the interaction between TEADs and their co-activators, YAP and TAZ, leading to the downregulation of target gene expression involved in cell proliferation and survival.
Performance Comparison: this compound vs. Other TEAD Inhibitors
The landscape of TEAD inhibitors includes both reversible and covalent compounds, each with distinct mechanisms and potency profiles. This compound is a reversible inhibitor. The following table summarizes the available inhibitory concentration (IC50) data for this compound and a selection of other TEAD inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - TEAD1 | IC50 (nM) - TEAD2 | IC50 (nM) - TEAD3 | IC50 (nM) - TEAD4 | Notes |
| This compound | pan-TEAD (palmitoylation) | - | 710[2][3] | - | 672[3] | Reversible inhibitor of auto-palmitoylation. |
| MGH-CP12 | pan-TEAD (palmitoylation) | - | - | - | 852 | Analogue of this compound. |
| K-975 | pan-TEAD (palmitoylation) | - | - | - | - | Covalent inhibitor. Reported to have an IC50 of 11 nM in a TEAD luciferase reporter assay. |
| MYF-03-69 | pan-TEAD (palmitoylation) | Submicromolar | Submicromolar | Submicromolar | Submicromolar | Covalent inhibitor. IC50 of 56 nM in a TEAD transcriptional activity reporter assay. |
| VT103 | TEAD1-selective (palmitoylation) | - | - | - | - | Reversible inhibitor. |
| DC-TEADin1072 | TEAD1/3-selective | 610 | - | 580 | - | Covalent inhibitor. |
| DC-TEAD3in03 | TEAD3-selective | - | - | 160 | - | Covalent inhibitor with >100-fold selectivity for TEAD3. |
Note: A hyphen (-) indicates that the data was not available in the searched resources.
Specificity Profile of this compound
A critical aspect of any inhibitor is its specificity. This compound has demonstrated a high degree of selectivity for TEAD proteins. Experimental evidence shows that it does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl acyltransferases, which are enzymes responsible for the palmitoylation of a wide range of other proteins. This suggests that this compound's mechanism of action is specific to the unique auto-palmitoylation process of TEADs. Further transcriptomic analysis has shown a significant overlap between the effects of this compound and YAP/TAZ siRNA, reinforcing its on-target activity in the Hippo pathway.
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the Hippo signaling pathway and the experimental workflows used to validate TEAD inhibitors.
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ, sequestering them in the cytoplasm. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.
Experimental Workflow for TEAD Inhibitor Validation
The validation of a TEAD inhibitor like this compound typically involves a multi-step process, starting from in vitro biochemical assays to cell-based assays and finally in vivo studies.
Caption: A typical experimental workflow for the validation of TEAD inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, detailed experimental protocols are crucial.
In Vitro TEAD Auto-palmitoylation Assay
This assay directly measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
Materials:
-
Purified recombinant TEAD protein (YAP-binding domain is often sufficient)
-
Alkyne-palmitoyl-CoA (a clickable analog of palmitoyl-CoA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., PBS or a buffer at neutral pH)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, and a reducing agent like TCEP)
-
Streptavidin-HRP conjugate for detection
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-incubate the purified recombinant TEAD protein with the test compound at various concentrations for a specified time (e.g., 1 hour at room temperature).
-
Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA to the mixture and incubate for a defined period (e.g., 1 hour at room temperature).
-
Quench the reaction by adding a solution containing SDS.
-
Perform a click chemistry reaction by adding biotin-azide and the necessary catalysts to covalently link biotin to the alkyne-modified palmitate on the TEAD protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detect the level of palmitoylated TEAD by probing the membrane with a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Normalize the signal to the total amount of TEAD protein, which can be determined by a separate Western blot using a TEAD-specific antibody.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEADs and is a key method for assessing the functional effects of inhibitors.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
A luciferase reporter plasmid containing TEAD-binding sites upstream of a minimal promoter driving firefly luciferase expression.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Expression plasmids for YAP and/or TEAD (optional, to enhance the signal).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After a post-transfection period (e.g., 24 hours), treat the cells with the test compound at various concentrations.
-
Incubate the cells with the compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysate by adding the firefly luciferase substrate and reading the luminescence on a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Determine the IC50 value by plotting the percentage of inhibition of TEAD transcriptional activity against the logarithm of the inhibitor concentration.
References
MGH-CP1: A Comparative Guide to Synergistic Cancer Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGH-CP1 is a potent and selective small-molecule inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. It functions by specifically inhibiting the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their stability and interaction with the transcriptional co-activator YAP (Yes-associated protein).[1][2] The Hippo signaling pathway, which culminates in the regulation of YAP and its paralog TAZ, is a crucial regulator of organ size, tissue homeostasis, and cell proliferation. Its dysregulation is a common event in various cancers, leading to the nuclear accumulation of YAP/TAZ and subsequent activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.
While this compound has demonstrated efficacy in inhibiting cancer cell "stemness" and tumor initiation, its utility as a monotherapy can be limited.[1][3] A significant finding has been the development of therapeutic resistance to this compound through the activation of the PI3K/AKT signaling pathway.[3] This has paved the way for rational combination therapies designed to overcome this resistance and enhance anti-tumor activity. This guide provides a comparative overview of the synergistic effects of this compound with other cancer therapeutics, supported by experimental data and detailed methodologies.
This compound and AKT Inhibitors: A Synergistic Approach to Overcoming Resistance
A primary mechanism of resistance to this compound involves the adaptive activation of the PI3K/AKT signaling pathway. Treatment with this compound can lead to the VGLL3-mediated transcriptional activation of SOX4 and PIK3C2B, which in turn stimulates AKT phosphorylation and promotes cancer cell survival. This provides a strong rationale for the co-administration of this compound with an AKT inhibitor to induce synthetic lethality.
Quantitative Data Summary: this compound and Ipatasertib (AKT Inhibitor)
The following tables summarize the synergistic effects of combining this compound with the pan-AKT inhibitor, ipatasertib, in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Ipatasertib IC50 (µM) | Combination Effect |
| Huh7 | Liver Cancer | 0.72 (in tumor sphere formation assay) | Not explicitly stated | Strong synergy in inducing cell death |
| HUTU80 | Duodenal Adenocarcinoma | Not explicitly stated | Not explicitly stated | Significant reduction in tumor sphere size and number |
| HCT116 | Colon Cancer | Not explicitly stated | Not explicitly stated | Significant reduction in tumor sphere size and number |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | Not explicitly stated | Enhanced cell death |
| DLD1 | Colon Cancer | Not explicitly stated | Not explicitly stated | Enhanced cell death |
In Vivo Xenograft Studies: this compound and Ipatasertib
| Animal Model | Cancer Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Nude Mice | Huh7 | This compound (50 mg/kg, i.p., daily) | 43% | |
| NSG Mice | LNCaP Par X1.6 (Prostate Cancer) | Ipatasertib | Tumor growth inhibition | |
| NSG Mice | G-R3 X1.2 (Ipatasertib-resistant Prostate Cancer) | Ipatasertib + GDC-0339 (PIMi) | Enhanced tumor growth inhibition |
Note: Direct in vivo combination data for this compound and ipatasertib from the primary source is descriptive. The table includes relevant monotherapy and combination data for the involved drugs from available sources to provide context.
This compound in Combination with Other Targeted Therapies
The principle of overcoming resistance and achieving synergistic cytotoxicity extends to combining this compound with inhibitors of other key oncogenic pathways.
This compound and MEK Inhibitors
The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade frequently dysregulated in cancer. Preclinical evidence suggests that dual inhibition of the Hippo and MAPK pathways can be an effective therapeutic strategy. While specific quantitative data for this compound in combination with MEK inhibitors is emerging, studies with other TEAD inhibitors have shown promise. For instance, the dual RAF/MEK inhibitor VS-6766 has demonstrated strong synergy with agents targeting parallel pathways, including AKT and mTOR inhibitors.
This compound and mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism. Given the activation of AKT as a resistance mechanism to this compound, targeting a downstream effector like mTOR is a logical combination strategy. Synergistic effects have been observed with the combination of mTOR inhibitors and other targeted therapies in various cancers. Further investigation into the specific synergy between this compound and mTOR inhibitors is warranted.
Experimental Protocols
3D Tumor Sphere Formation Assay
This assay assesses the "stemness" and tumorigenic potential of cancer cells in a three-dimensional culture system.
-
Cell Preparation: Harvest cancer cells from 2D culture and prepare a single-cell suspension.
-
Seeding: Seed a low density of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment 96-well plates to prevent adherence and promote spheroid formation.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF to select for cancer stem-like cells.
-
Treatment: Add this compound, the combination therapeutic, or vehicle control to the wells at the desired concentrations.
-
Incubation: Culture the cells for 7-14 days to allow for tumorsphere formation and growth.
-
Analysis: Image the spheroids and measure their number and diameter. The tumorsphere formation efficiency (TFE) can be calculated as (number of spheroids / number of cells seeded) x 100%.
Calcein-AM and Propidium Iodide (PI) Viability Staining
This method distinguishes between live and dead cells within 3D spheroids.
-
Staining Solution Preparation: Prepare a working solution containing Calcein-AM (for staining live cells green) and Propidium Iodide (for staining dead cells red) in a suitable buffer like PBS.
-
Spheroid Staining: Gently replace the culture medium in the wells with the staining solution.
-
Incubation: Incubate the spheroids with the staining solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Carefully wash the spheroids with PBS to remove excess dyes.
-
Imaging: Visualize the spheroids using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: The percentage of dead cells can be determined by quantifying the red fluorescence intensity relative to the total cell area (green + red fluorescence).
Subcutaneous Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of this compound and its combinations.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer this compound, the combination drug, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Mechanism of action of this compound in inhibiting TEAD-mediated transcription.
Caption: Resistance to this compound via AKT activation and synergistic cell death with an AKT inhibitor.
Caption: Workflow for evaluating this compound synergy in preclinical models.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of MGH-CP1 in a Laboratory Setting
A Guideline for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of the TEAD Palmitoylation Inhibitor, MGH-CP1.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers utilizing this compound, a potent and selective inhibitor of TEAD palmitoylation, understanding the correct disposal procedures is paramount. While one supplier's Material Safety Data Sheet (MSDS) classifies this compound as not a hazardous substance or mixture, it is crucial to adhere to institutional and regulatory guidelines, treating it with the caution required for all research chemicals.[1] This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following general guidelines, based on best practices for handling small molecule inhibitors, should be observed.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
All handling of this compound, including preparation of solutions and disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or aerosol exposure.
This compound Disposal Workflow
The proper disposal of this compound and its associated waste should follow a structured workflow to ensure safety and compliance.
Detailed Disposal Protocols
Adherence to a detailed, step-by-step protocol is essential for the safe disposal of this compound.
1. Waste Identification and Segregation:
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or Expired Solid this compound: Keep in its original, clearly labeled container.
-
This compound Solutions: As this compound is often dissolved in Dimethyl Sulfoxide (DMSO), these solutions should be treated as hazardous liquid waste.[2][3]
-
Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, gloves, and any other disposable materials that have come into contact with this compound.
2. Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a separate, designated container for hazardous liquid chemical waste. Ensure the container is compatible with DMSO. Do not mix with other incompatible waste streams.
3. Labeling:
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
An approximate concentration or quantity
-
The date of accumulation
4. Storage:
Store all this compound waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected by the EHS department.
5. Final Disposal:
Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Disposal of this compound Solutions in DMSO
Given that this compound is frequently used in a DMSO solution, specific considerations for this solvent are necessary. DMSO can penetrate the skin and may carry dissolved chemicals with it.[4] Therefore, solutions of this compound in DMSO must be handled with extreme care and disposed of as hazardous chemical waste.[2] Do not dispose of DMSO solutions down the drain.
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the following table summarizes key chemical properties relevant to its handling and disposal.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₂₀H₂₄N₄OS | Informs waste manifest documentation. |
| Molecular Weight | 368.50 g/mol | Informs waste manifest documentation. |
| Solubility | Soluble in DMSO | Dictates that waste solutions will be treated as organic solvent waste. |
| Hazard Classification | Not classified as hazardous by one supplier | Precautionary principle dictates treating it as hazardous waste. |
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always prioritize the guidance provided by your local EHS professionals.
References
Personal protective equipment for handling MGH-CP1
This document provides essential safety and logistical information for the handling of MGH-CP1, a potent and orally active TEAD2 and TEAD4 auto-palmitoylation inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for bulk quantities or when generating dust or aerosols. | To avoid inhalation of dust or aerosols.[1] |
Safety and Handling Procedures
General Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
For long-term storage, keep at -80°C for up to 6 months.
-
For short-term storage, keep at -20°C for up to 1 month.
-
Store away from moisture and light.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Situation | Action |
| Spill | Absorb with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with large amounts of water, lifting eyelids. Remove contact lenses if present. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Wash out mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention. |
Experimental Workflow for this compound Handling
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receiving to disposal.
Key Experimental Protocols
This compound is a selective inhibitor of TEAD auto-palmitoylation and is used in various experimental settings to study the Hippo signaling pathway.
In Vitro TEAD Auto-palmitoylation Assay:
-
Objective: To determine the inhibitory effect of this compound on TEAD2 and TEAD4 auto-palmitoylation.
-
Methodology: Recombinant TEAD2 and TEAD4 proteins are incubated with a palmitoyl-CoA analog. The auto-palmitoylation reaction is initiated, and the level of palmitoylation is measured in the presence of varying concentrations of this compound (e.g., 0-100 μM).
-
Data: The IC50 values for this compound inhibition of TEAD2 and TEAD4 are 710 nM and 672 nM, respectively.
Cell-Based TEAD Reporter Assay:
-
Objective: To assess the effect of this compound on TEAD-mediated transcription.
-
Methodology: HEK293 cells expressing YAP are transfected with a TEAD-binding sites (TBS)-Luciferase reporter construct. The cells are then treated with different concentrations of this compound (e.g., 0-2 μM). Luciferase activity is measured to quantify the extent of TEAD-mediated transcription.
-
Observation: this compound inhibits TBS-Luc reporter activity in a dose-dependent manner.
In Vivo Studies in Mice:
-
Objective: To evaluate the in vivo efficacy and effects of this compound.
-
Methodology: this compound is administered to mice, for example, by oral gavage at a dose of 75 mg/kg daily for two weeks. Tissues of interest, such as the intestinal epithelium, are then analyzed for TEAD palmitoylation levels and the expression of TEAD target genes like CTGF and ANKRD1.
-
Formulation: For in vivo use, this compound can be formulated in various ways, including:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
This compound Mechanism of Action
The diagram below illustrates the signaling pathway affected by this compound. This compound inhibits the auto-palmitoylation of TEAD transcription factors, which is a critical step for their interaction with the co-activator YAP and subsequent gene transcription.
Disposal Plan
All waste materials contaminated with this compound should be handled and disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed container for chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for liquid chemical waste. Do not pour down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
